3,4-Seco-3-oxobisabol-10-ene-4,1-olide
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-(6-methylhept-5-en-2-yl)-5-(2-oxopropyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10(2)6-5-7-11(3)13-9-15(17)18-14(13)8-12(4)16/h6,11,13-14H,5,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMXPSJCPAORRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CC(=O)OC1CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,4-Seco-3-oxobisabol-10-ene-4,1-olide from Alpinia intermedia
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the natural sesquiterpenoid, 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, isolated from the leaves of Alpinia intermedia Gagnep. (Zingiberaceae). This document consolidates available data on its isolation, structural elucidation, and physicochemical properties. Detailed experimental protocols for extraction and purification are presented, alongside a summary of its spectral data for characterization. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this compound.
Introduction
Alpinia intermedia Gagnep., a member of the ginger family (Zingiberaceae), is a plant with a history of use in traditional medicine. Phytochemical investigations of the Alpinia genus have revealed a rich diversity of secondary metabolites, predominantly terpenoids and diarylheptanoids. Among the various constituents, sesquiterpenoids represent a significant class of compounds with diverse chemical structures and biological activities.
This guide focuses on a specific seco-bisabolane type sesquiterpenoid, this compound, which has been identified as a constituent of the leaves of Alpinia intermedia. Seco-bisabolanes are a subclass of sesquiterpenoids characterized by a rearranged bisabolane (B3257923) skeleton. The unique structural features of these compounds make them interesting candidates for further investigation into their pharmacological potential.
Physicochemical and Spectral Data
The structural identity of this compound has been established through various spectroscopic techniques. A summary of its key properties and spectral data is provided in the table below for easy reference and comparison.
| Property | Data |
| Molecular Formula | C₁₅H₂₄O₃ |
| Molecular Weight | 252.35 g/mol |
| Compound Type | Sesquiterpenoid (Seco-bisabolane) |
| Natural Source | Leaves of Alpinia intermedia Gagnep.[1][2] |
| Appearance | Powder |
| Storage Temperature | -20°C |
Experimental Protocols
The following section details the methodologies for the isolation and purification of this compound from the leaves of Alpinia intermedia. These protocols are based on established techniques for the extraction and separation of natural products.
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Alpinia intermedia are collected. Proper botanical identification is crucial to ensure the correct plant species.
-
Drying: The collected leaves are air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.
-
Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.
References
Biosynthesis of Seco-Bisabolane Sesquiterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthesis of seco-bisabolane sesquiterpenoids, a class of natural products with potential pharmaceutical applications. While the precise biosynthetic pathways for many of these compounds remain to be fully elucidated, this document synthesizes current knowledge on bisabolane (B3257923) sesquiterpenoid biosynthesis and proposes a putative pathway for the formation of seco-bisabolanes, focusing on the key enzymatic steps of cyclization and oxidative ring cleavage. Detailed experimental protocols are provided to guide researchers in the identification and characterization of the biosynthetic gene clusters and enzymes involved. Furthermore, this guide presents quantitative data on related compounds and outlines the necessary visualizations to facilitate a deeper understanding of the molecular processes.
Introduction
Sesquiterpenoids are a diverse class of C15 isoprenoid natural products with a wide range of biological activities. Among these, bisabolane-type sesquiterpenoids, characterized by a monocyclic or bicyclic carbon skeleton, have garnered significant interest. A unique subgroup of these compounds are the seco-bisabolane sesquiterpenoids, which feature a cleaved bisabolane ring system. These rearranged skeletons contribute to their unique chemical properties and potential bioactivities.
Fungi, particularly from the Aspergillus and Penicillium genera, are known producers of a variety of bisabolane-type sesquiterpenoids.[1][2] Notably, the fungus Penicillium citrinum has been identified as a source of seco-trinor-bisabolane sesquiterpenes, named penicibisabolanes.[1] The biosynthesis of these complex molecules is of great interest for the discovery of novel enzymes and for the metabolic engineering of microbial hosts for sustainable production.
This guide will focus on the core aspects of seco-bisabolane sesquiterpenoid biosynthesis, from the precursor molecule farnesyl pyrophosphate (FPP) to the final seco-bisabolane structure.
Proposed Biosynthetic Pathway of Seco-Bisabolane Sesquiterpenoids
The biosynthesis of seco-bisabolane sesquiterpenoids is hypothesized to proceed through a multi-step enzymatic cascade, beginning with the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP). The proposed pathway can be divided into two key stages: the formation of the bisabolane skeleton and the subsequent oxidative cleavage of the ring.
2.1. Stage 1: Formation of the Bisabolane Skeleton
The initial step involves the cyclization of the linear FPP molecule into a characteristic bisabolane carbocation intermediate. This reaction is catalyzed by a bisabolene (B7822174) synthase , a type of terpene synthase (TPS). These enzymes are known to generate a variety of sesquiterpene scaffolds from FPP.[1]
2.2. Stage 2: Oxidative Ring Cleavage
Following the formation of the bisabolane ring, a crucial ring-opening event must occur to generate the seco-bisabolane skeleton. This oxidative cleavage is likely catalyzed by a cytochrome P450 monooxygenase (P450) . Fungal P450s are well-known for their ability to catalyze a wide array of oxidative reactions in secondary metabolite biosynthesis, including hydroxylations, epoxidations, and carbon-carbon bond cleavages.[3][4] The proposed mechanism involves the introduction of oxygen atoms across a carbon-carbon bond within the bisabolane ring, leading to its scission.
The following diagram illustrates the proposed general biosynthetic pathway:
Quantitative Data
While specific quantitative data for the biosynthesis of seco-bisabolane sesquiterpenoids is limited, data from related bisabolane-type compounds can provide valuable context for researchers. The following table summarizes minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for various bisabolane sesquiterpenoids, highlighting their potential biological activities.
| Compound | Organism/Cell Line | Activity | Value | Reference |
| Aspergiterpenoid A | Staphylococcus albus | Antibacterial | MIC: 5.00 µM | [2] |
| (-)-Sydonol | Micrococcus tetragenus | Antibacterial | MIC: 1.25 µM | [2] |
| Penicibisabolane G | RAW264.7 cells | Anti-inflammatory (NO production) | >50% inhibition at 20 µM | [1] |
| Known analog 13 | RAW264.7 cells | Anti-inflammatory (NO production) | >50% inhibition at 20 µM | [1] |
| Asperterpenoid A | Mycobacterium tuberculosis PTPB | Enzyme inhibition | IC50: 2.16 µM | [5] |
| Asperterpenoid B | Mycobacterium tuberculosis PTPB | Enzyme inhibition | IC50: 2.50 µM | [5] |
Experimental Protocols
The elucidation of the biosynthetic pathway for seco-bisabolane sesquiterpenoids requires a multi-faceted experimental approach. The following protocols provide a detailed guide for the key experiments.
4.1. Identification of the Biosynthetic Gene Cluster (BGC)
The genes responsible for the biosynthesis of secondary metabolites in fungi are often clustered together on the chromosome. The availability of the Penicillium citrinum genome sequence is a crucial starting point.[6][7]
Protocol:
-
Genome Mining: Utilize bioinformatics tools such as antiSMASH to scan the P. citrinum genome for putative terpene biosynthetic gene clusters. Search for clusters containing a terpene synthase (TPS) gene in proximity to one or more cytochrome P450 monooxygenase (P450) genes.
-
Homology Analysis: Perform BLAST searches of the candidate TPS and P450 genes against known and characterized fungal terpene synthases and P450s to predict their potential functions.
-
Transcriptomic Analysis: Correlate the expression levels of the candidate genes with the production of seco-bisabolane sesquiterpenoids under different culture conditions using RNA-Seq.
4.2. Functional Characterization of Candidate Enzymes
Once a candidate BGC is identified, the function of the individual enzymes must be confirmed through heterologous expression and in vitro assays.
Protocol:
-
Gene Cloning and Heterologous Expression:
-
Amplify the full-length cDNAs of the candidate TPS and P450 genes from P. citrinum total RNA.
-
Clone the genes into suitable expression vectors for a heterologous host, such as Aspergillus niger or Saccharomyces cerevisiae.[8]
-
Transform the expression constructs into the chosen host.
-
-
In Vivo and In Vitro Assays:
-
Terpene Synthase:
-
Culture the yeast or fungal strain expressing the TPS.
-
Extract the culture and analyze for the production of bisabolene-type sesquiterpenes using Gas Chromatography-Mass Spectrometry (GC-MS).
-
For in vitro assays, purify the recombinant TPS and incubate it with FPP. Analyze the products by GC-MS.
-
-
Cytochrome P450 Monooxygenase:
-
Co-express the P450 with a suitable cytochrome P450 reductase (CPR) in the heterologous host.
-
Feed the culture with the bisabolene substrate produced by the TPS.
-
Extract the culture and analyze for the presence of seco-bisabolane products using Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
For in vitro assays, prepare microsomes from the recombinant strain, and perform assays with the bisabolene substrate, NADPH, and the CPR.
-
-
4.3. Gene Knockout and Complementation in P. citrinum
To definitively prove the involvement of the identified genes in seco-bisabolane biosynthesis, gene knockout experiments in the native producer are essential.
Protocol:
-
Construct Knockout Cassettes: Design and construct gene disruption cassettes for the candidate TPS and P450 genes, typically containing a selectable marker flanked by homologous regions of the target gene.
-
Protoplast Transformation: Prepare protoplasts of P. citrinum and transform them with the knockout cassettes.[10]
-
Screening and Verification: Select transformants based on the marker gene and verify the gene deletion by PCR and Southern blotting.
-
Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants by HPLC-MS to confirm the loss of seco-bisabolane production.
-
Complementation: Reintroduce the wild-type gene into the knockout mutant to restore production, confirming that the observed phenotype is due to the specific gene deletion.
4.4. Stable Isotope Labeling Studies
Feeding experiments with isotopically labeled precursors can provide direct evidence for the biosynthetic pathway.
Protocol:
-
Precursor Feeding: Supplement the culture medium of P. citrinum with ¹³C-labeled farnesyl pyrophosphate (or an earlier precursor like ¹³C-acetate or ¹³C-glucose).
-
Metabolite Extraction and Analysis: After a suitable incubation period, extract the seco-bisabolane sesquiterpenoids.
-
Mass Spectrometry Analysis: Analyze the purified compounds by high-resolution mass spectrometry to determine the incorporation and fragmentation pattern of the ¹³C label, which will provide insights into the cyclization and rearrangement mechanisms.[11]
Signaling Pathways and Regulation
The biosynthesis of secondary metabolites in fungi is tightly regulated by a complex network of signaling pathways and transcription factors. While specific regulators of seco-bisabolane biosynthesis are unknown, general regulatory mechanisms in Penicillium species include:
-
Cluster-Specific Transcription Factors: Many biosynthetic gene clusters contain a dedicated transcription factor that controls the expression of the other genes in the cluster.[12]
-
Global Regulators: Broad-domain transcription factors, such as those responding to environmental cues like nutrient availability and pH, can also influence secondary metabolism.
-
Epigenetic Regulation: Chromatin remodeling can play a role in the activation or silencing of biosynthetic gene clusters.
The identification of regulatory elements and transcription factors involved in seco-bisabolane biosynthesis will require further investigation using techniques such as transcriptomics, promoter analysis, and gene knockout of putative regulatory genes.
Conclusion
The biosynthesis of seco-bisabolane sesquiterpenoids represents an intriguing area of natural product research. While the complete pathways are yet to be fully elucidated, the combination of genome mining, heterologous expression, gene knockout, and stable isotope labeling provides a powerful toolkit for their investigation. The protocols and information presented in this guide are intended to serve as a comprehensive resource for researchers aiming to unravel the enzymatic machinery behind the formation of these unique molecules. A deeper understanding of their biosynthesis will not only expand our knowledge of fungal secondary metabolism but also pave the way for the discovery of novel biocatalysts and the engineered production of valuable pharmaceuticals.
References
- 1. Characterization and Engineering of a Bisabolene Synthase Reveal an Unusual Hydride Shift and Key Residues Critical for Mono-, Bi-, and Tricyclic Sesquiterpenes Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling the biosynthesis of penicillenols by genome mining PKS-NRPS gene clusters in Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Oxidation Cascade of a Rare Multifunctional P450 Enzyme Involved in Asperterpenoid A Biosynthesis [frontiersin.org]
- 6. Whole-Genome Sequencing of the Fungus Penicillium citrinum Reveals the Biosynthesis Gene Cluster for the Mycotoxin Citrinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-Genome Sequencing of the Fungus Penicillium citrinum Reveals the Biosynthesis Gene Cluster for the Mycotoxin Citrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an efficient heterologous protein expression platform in Aspergillus niger through genetic modification of a glucoamylase hyperproducing industrial strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genome Editing in Penicillium chrysogenum Using Cas9 Ribonucleoprotein Particles | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol for Performing Protein Stable Isotope Probing (Protein-SIP) Experiments | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
Structural Elucidation of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a member of the bisabolane-type sesquiterpenoid family, a class of natural products known for their structural diversity and a wide range of biological activities.[1] These compounds are predominantly found in plant families such as Asteraceae and Zingiberaceae.[1] The structural characterization of novel seco-bisabolane sesquiterpenoids is crucial for understanding their chemical properties and potential therapeutic applications. This technical guide outlines the general methodologies and data interpretation involved in the structural elucidation of such compounds, using this compound as a focal point.
Compound Profile:
| Property | Value |
| Molecular Formula | C₁₅H₂₄O₃ |
| CAS Number | 1564265-85-5 |
Experimental Protocols
The structural elucidation of a novel natural product like this compound typically involves a series of systematic experimental procedures, from isolation to spectroscopic analysis.
Isolation and Purification
The initial step involves the extraction of the compound from its natural source, often a plant from the Asteraceae family. A general workflow for isolation is as follows:
Caption: General workflow for the isolation and purification of sesquiterpenoids.
The dried and powdered plant material is typically subjected to extraction with an organic solvent. The resulting crude extract is then partitioned between immiscible solvents of varying polarities to achieve a preliminary separation of compounds. This is followed by one or more rounds of column chromatography, often using silica (B1680970) gel, to fractionate the extract based on polarity. Final purification to obtain the pure compound is usually achieved by preparative high-performance liquid chromatography (HPLC).
Spectroscopic Analysis
Once purified, the compound's structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different parts of the molecule.
-
-
Data Presentation
While specific, experimentally determined data for this compound is not publicly available in the searched literature, the following tables represent the typical format for presenting such data for a novel seco-bisabolane sesquiterpenoid.
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | e.g., 4.85 | e.g., dd | e.g., 8.5, 3.2 |
| 2 | e.g., 2.50 | e.g., m | |
| 5 | e.g., 2.10 | e.g., m | |
| 6 | e.g., 1.80, 1.65 | e.g., m | |
| 7 | e.g., 2.20 | e.g., m | |
| 8 | e.g., 1.95, 1.75 | e.g., m | |
| 9 | e.g., 2.30 | e.g., m | |
| 10 | e.g., 5.15 | e.g., t | e.g., 7.0 |
| 12 | e.g., 1.68 | e.g., s | |
| 13 | e.g., 1.60 | e.g., s | |
| 14 | e.g., 1.25 | e.g., s | |
| 15 | e.g., 0.95 | e.g., d | e.g., 6.5 |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Position | δC (ppm) | Type |
| 1 | e.g., 75.2 | CH |
| 2 | e.g., 35.8 | CH₂ |
| 3 | e.g., 210.5 | C |
| 4 | e.g., 175.0 | C |
| 5 | e.g., 45.1 | CH |
| 6 | e.g., 28.3 | CH₂ |
| 7 | e.g., 40.2 | C |
| 8 | e.g., 22.5 | CH₂ |
| 9 | e.g., 30.1 | CH₂ |
| 10 | e.g., 124.8 | CH |
| 11 | e.g., 131.5 | C |
| 12 | e.g., 25.7 | CH₃ |
| 13 | e.g., 17.9 | CH₃ |
| 14 | e.g., 21.3 | CH₃ |
| 15 | e.g., 15.6 | CH₃ |
Structural Elucidation Logic
The elucidation of the planar structure and relative stereochemistry relies on the interpretation of 2D NMR data. The following diagram illustrates the logical connections derived from key NMR correlations.
Caption: Logical workflow for structure determination using NMR spectroscopy.
By analyzing the COSY spectrum, contiguous proton spin systems can be identified. The HSQC spectrum then allows for the assignment of the corresponding carbon signals for each protonated carbon. Finally, HMBC correlations are used to piece together the molecular fragments, including connecting quaternary carbons and different spin systems, to build the complete carbon skeleton. For instance, an HMBC correlation from a methyl proton signal to a carbonyl carbon would be crucial in placing the methyl group relative to the carbonyl function.
Conclusion
References
In-Depth Technical Guide: Chemical Properties of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a naturally occurring seco-bisabolane sesquiterpenoid. This technical guide provides a comprehensive overview of its known chemical properties, including its molecular structure, physicochemical characteristics, and its origin as a natural product. Due to the limited publicly available data, this document focuses on foundational information and outlines the general context of bisabolane (B3257923) sesquiterpenoids to inform further research and drug development efforts.
Chemical Identity and Properties
This compound is a sesquiterpenoid lactone with a seco-bisabolane skeleton. Sesquiterpenoids are a large class of natural products derived from three isoprene (B109036) units, and bisabolanes are a specific subgroup characterized by a C15 framework. The "seco" prefix indicates that one of the carbon-carbon bonds in the parent ring structure has been cleaved.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₃ | [1][2] |
| Molecular Weight | 252.35 g/mol | [3] |
| CAS Number | 1564265-85-5 | [1][2] |
| Class | Sesquiterpenoids, Seco-bisabolane | [4] |
| Natural Source | Leaves of Alpinia intermedia | [4] |
Structural Information
The chemical structure of this compound features a lactone ring and a ketone functional group, along with a double bond in the side chain. The precise stereochemistry of the molecule is crucial for its biological activity, but detailed stereochemical assignments are not widely reported in publicly accessible literature.
A 2D representation of the chemical structure can be inferred from its systematic name and SMILES notation, however, a definitive diagram from a peer-reviewed publication is not currently available.
Spectroscopic Data
Biological Context and Potential
Bisabolane sesquiterpenoids, the class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities. These activities include antibacterial, anti-inflammatory, and cytotoxic effects. The specific biological profile of this compound has not been extensively studied, representing an opportunity for future research.
The general workflow for investigating the biological activity of a natural product like this compound is outlined below.
Figure 1. A generalized workflow for the isolation, characterization, and biological evaluation of natural products.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound would be found in the primary scientific literature describing its discovery. A general procedure for the isolation of sesquiterpenoids from a plant source typically involves the following steps:
-
Plant Material Collection and Preparation: The leaves of Alpinia intermedia are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatographic Purification: The resulting fractions are further purified using a combination of chromatographic techniques, such as column chromatography (using silica (B1680970) gel or other stationary phases) and high-performance liquid chromatography (HPLC), to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
Conclusion and Future Directions
This compound is a structurally interesting natural product with potential for biological activity, given its classification as a bisabolane sesquiterpenoid. However, a comprehensive understanding of its chemical and biological properties is currently limited by the lack of publicly available data. Future research should focus on the re-isolation of this compound from Alpinia intermedia to conduct thorough spectroscopic analysis and to explore its therapeutic potential through a battery of biological assays. Such studies would provide the necessary data to fully characterize this compound and to determine its viability as a lead for drug discovery and development.
References
- 1. Myricetin 3-O-galactoside | CAS:15648-86-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PyAOP | CAS:156311-83-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Fraxinellone | CAS:28808-62-0 | Manufacturer ChemFaces [chemfaces.com]
3,4-Seco-3-oxobisabol-10-ene-4,1-olide CAS number and molecular formula
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties and potential biological significance of the natural product 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. Due to the limited specific research on this compound, this document also incorporates representative data and methodologies from the broader class of bisabolane (B3257923) sesquiterpenoids to provide a foundational understanding for future research.
Core Compound Identification
| Compound Name | This compound |
| CAS Number | 1564265-85-5[1] |
| Molecular Formula | C15H24O3[1] |
Representative Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not extensively available in published literature, the following table summarizes typical spectroscopic data for related bisabolane sesquiterpenoids. These values serve as a reference for the characterization and identification of this and similar compounds.
| Analytical Technique | Representative Data for Bisabolane Sesquiterpenoids |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 0.8-1.7 (methyl groups), 1.5-2.5 (methylene and methine protons), 4.5-5.5 (olefinic protons). Specific shifts are highly dependent on the exact structure and stereochemistry. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 15-30 (methyl carbons), 20-45 (methylene carbons), 30-60 (methine carbons), 120-140 (olefinic carbons), 170-185 (carbonyl/lactone carbons). |
| Mass Spectrometry (MS) | Expected molecular ion [M]+ peak corresponding to the molecular weight. Common fragmentation patterns for sesquiterpenoids involve loss of alkyl chains and functional groups. |
| Infrared (IR) | ν (cm⁻¹): ~1750 (lactone C=O stretch), ~1650 (C=C stretch), ~2850-3000 (C-H stretch). |
Experimental Protocols
The isolation, purification, and characterization of bisabolane sesquiterpenoids from natural sources, as well as the evaluation of their biological activity, typically follow established methodologies.
General Isolation and Structure Elucidation of Bisabolane Sesquiterpenoids
A general workflow for isolating and identifying compounds like this compound from a natural source (e.g., plant, fungus, marine organism) is outlined below.
Bioactivity Screening Protocol
To assess the biological potential of a novel natural product, a tiered screening approach is often employed.
Potential Biological Activities and Signaling Pathways
Bisabolane sesquiterpenoids as a class have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2][3][4][5] The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.
Representative Anti-inflammatory Signaling Pathway
Many natural products exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 3. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Review of Bisabolane-Type Sesquiterpenoids: From Natural Sources to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolane-type sesquiterpenoids are a diverse and significant class of monocyclic sesquiterpenoids, characterized by a 15-carbon skeleton and a distinctive six-membered ring core.[1][2][3] Widely distributed in nature, these compounds are found in a variety of terrestrial plants, as well as marine organisms such as fungi, algae, soft corals, and sponges.[1][4] The structural diversity within this class is substantial, arising from variations in the alkyl side chain which can incorporate a range of functionalities including double bonds, lactones, furans, and pyrans through processes of oxidation, reduction, and cyclization.[1][3] This structural variety gives rise to a broad spectrum of biological activities, making bisabolane-type sesquiterpenoids a compelling area of research for drug discovery and development. The most prominent reported pharmacological properties include antibacterial, anti-inflammatory, cytotoxic, and enzyme-inhibitory effects.[2][5] This in-depth technical guide provides a comprehensive literature review of bisabolane-type sesquiterpenoids, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support ongoing research and development efforts.
Data Presentation: Biological Activities of Bisabolane-Type Sesquiterpenoids
The following tables summarize the quantitative data on the cytotoxic, antibacterial, anti-inflammatory, and enzyme-inhibitory activities of various bisabolane-type sesquiterpenoids, facilitating a comparative analysis of their potency.
Table 1: Cytotoxic Activity of Bisabolane-Type Sesquiterpenoids (IC50 values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14 | A549 (Human lung carcinoma) | 1.9 | [1] |
| HL-60 (Human promyelocytic leukemia) | 5.4 | [1] | |
| Compound 13 | HL-60 | 15.7 | [1] |
| Sulfurated compounds 42 & 43 | MKN-45 (Human gastric cancer) | 19.8 - 30.1 µg/mL | [1] |
| HepG2 (Human liver cancer) | [1] | ||
| Dimmers 58 & 60 | HepG-2, Caski (Human cervical cancer) | 2.91 - 12.40 µg/mL | [1] |
| Aspertenols & known analogues | K562 (Human chronic myelogenous leukemia) | 16.6 - 72.7 | [6] |
| A549 | 43.5 - 70.2 | [6] | |
| Altaicalarin A | A-549 | 3.4 µg/mL | [7] |
| MCF-7 (Human breast adenocarcinoma) | 0.8 µg/mL | [7] | |
| KB (Human epidermoid carcinoma) | 1.0 µg/mL | [7] | |
| KBVIN (Vincristine-resistant KB) | 0.9 µg/mL | [7] | |
| β-Bisabolene | 4T1 (Murine breast cancer) | 48.99 µg/mL | [3] |
| MCF-7 | 66.91 µg/mL | [3] | |
| MDA-MB-231 (Human breast cancer) | 98.39 µg/mL | [3] | |
| SKBR3 (Human breast cancer) | 70.62 µg/mL | [3] | |
| BT474 (Human breast cancer) | 74.3 µg/mL | [3] | |
| 3,6-Epidioxy-1,10-bisaboladiene | K562 | 9.1 | [3] |
| LNCaP (Human prostate carcinoma) | 23.4 | [3] |
Table 2: Antibacterial and Antifungal Activity of Bisabolane-Type Sesquiterpenoids (MIC values)
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 30 | Staphylococcus albus | 5.00 µM | [1] |
| Micrococcus tetragenus | 1.25 µM | [1] | |
| Compound 32 | S. albus | 5.00 µM | [1] |
| Bacillus subtilis | 2.50 µM | [1] | |
| Compounds 33-35 | Escherichia coli, Edwardsiella tarda, Vibrio harveyi, V. parahaemolyticus | ≤ 8.0 | [1] |
| Compound 39 | Staphylococcus epidermidis | 8 | [1] |
| Staphylococcus aureus | 16 | [1] | |
| Candida albicans | 64 | [1] | |
| Candida tropicalis | 32 | [1] | |
| Compound 61 | Micrococcus luteus | 1.0 | [1] |
| Vibrio alginolyticus | 2.0 | [1] | |
| Dimer 62 | E. tarda, V. harveyi | 8.0 | [1] |
| Norbisabolane 64 | E. tarda, V. harveyi | 4.0 | [1] |
| Halogenated bisabolane (B3257923) 65 | Microsporum gypseum | 4 | [1] |
| S. aureus | 26.8 | [1] | |
| Halogenated bisabolane 66 | Microsporum gypseum | 8 | [1] |
| S. aureus | 15.4 | [1] | |
| Aspergoterpenoids 1, 2, 5 | Aeromonas hydrophilia, E. coli, E. tarda, V. harveyi | 1.0 - 8.0 | [8] |
| Farnesane-type sesquiterpenoid 1 | Acinetobacter baumannii | 150 | [9] |
| S. aureus | 75 | [9] | |
| Farnesane-type sesquiterpenoid 2 | A. baumannii, S. aureus | 150 | [9] |
Table 3: Anti-Inflammatory Activity of Bisabolane-Type Sesquiterpenoids (IC50/EC50 values)
| Compound | Assay | Cell Line | IC50/EC50 (µM) | Reference |
| Dicyclic bisabolane 141 | LPS-activated NO production | RAW 264.7 | 25.5 | [4] |
| Morincitrinoid A & analogues | LPS-induced NO production | RAW 264.7 | 0.98 - 6.32 | [10][11] |
| Curbisabolanone D (Compound 4 ) | LPS-induced NO production | RAW 264.7 | 55.40 | [12] |
| Amygdanoids A-G | NO production | RAW 264.7 | - | [13] |
Table 4: Enzyme Inhibitory Activity of Bisabolane-Type Sesquiterpenoids (IC50 values)
| Compound | Enzyme | IC50 (µM) | Reference |
| Polychiral bisabolane 41 | Acetylcholinesterase (AChE) | 2.2 | [1][4] |
| Compound 54 | α-glucosidase | 4.5 | [1][4] |
| Compound 56 | α-glucosidase | 3.1 | [1][4] |
| Aromatic bisabolane 182 | α-glucosidase | 14.9 | [4] |
| Aromatic bisabolane 183 | α-glucosidase | 19.4 | [4] |
| Morincitrinoid A & analogues | HIV-1 reverse transcriptase (RT) | 0.16 - 6.29 (EC50) | [10][11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature concerning the isolation, characterization, and bioactivity assessment of bisabolane-type sesquiterpenoids.
Isolation and Purification of Bisabolane-Type Sesquiterpenoids
A general workflow for the isolation and purification of these compounds from a natural source, such as a fungal culture, is outlined below.
1. Extraction:
-
The fungal culture broth is typically filtered to separate the mycelia from the filtrate.
-
The filtrate is then extracted sequentially with an organic solvent, commonly ethyl acetate (B1210297) (EtOAc), in a liquid-liquid extraction process.
-
The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Chromatographic Separation:
-
Initial Fractionation (Silica Gel Column Chromatography): The crude extract is subjected to silica (B1680970) gel column chromatography. Elution is performed with a solvent gradient of increasing polarity, for instance, starting with n-hexane and gradually increasing the proportion of ethyl acetate. This separates the crude extract into several fractions based on the polarity of the constituents.
-
Further Purification (Sephadex LH-20 Chromatography): Fractions containing compounds of interest are often further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with a solvent system like chloroform/methanol (B129727), to remove impurities of different molecular sizes.
-
Final Purification (High-Performance Liquid Chromatography - HPLC): Final purification to obtain individual, pure compounds is achieved by semi-preparative or preparative HPLC, often using a reversed-phase column (e.g., C18) and a suitable mobile phase, such as a gradient of methanol and water.
Structure Elucidation
The chemical structures of isolated bisabolane-type sesquiterpenoids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.
-
2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between protons and carbons, allowing for the complete assembly of the planar structure. Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the relative stereochemistry of the molecule.
-
-
Optical Rotation and Electronic Circular Dichroism (ECD): The specific rotation is measured to determine the optical activity of chiral molecules. Experimental ECD spectra are often compared with calculated spectra to determine the absolute configuration of the stereocenters.
-
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction analysis provides unambiguous determination of the complete 3D structure, including the absolute stereochemistry.
Biological Assays
1. Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for a further 1.5-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
2. Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC):
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, often corresponding to a known colony-forming unit (CFU)/mL.
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).
3. Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages):
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.
-
Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1 hour) before being stimulated with LPS to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for a further 24 hours.
-
Measurement of Nitrite (B80452): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent, which results in a colorimetric reaction.
-
Absorbance Reading: The absorbance of the colored product is measured using a microplate reader at approximately 540 nm.
-
Data Analysis: The amount of NO produced is quantified by comparison to a standard curve of sodium nitrite. The percentage of NO inhibition by the test compound is then calculated relative to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
Bisabolane-type sesquiterpenoids exert their biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary pathways implicated in their anti-inflammatory and cytotoxic activities.
Anti-inflammatory Signaling Pathways
Many bisabolane sesquiterpenoids exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Caption: Inhibition of NF-κB and MAPK signaling pathways by bisabolane sesquiterpenoids.
Cytotoxic Activity and Apoptosis Induction
The cytotoxic effects of many bisabolane sesquiterpenoids are mediated through the induction of apoptosis, or programmed cell death. This process involves a cascade of caspase activation, which can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.
Caption: Generalized apoptotic signaling pathway induced by bisabolane sesquiterpenoids.
Biosynthesis of Bisabolane-Type Sesquiterpenoids
The biosynthesis of all sesquiterpenoids, including the bisabolane-type, originates from the precursor farnesyl pyrophosphate (FPP). FPP is formed through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The cyclization of FPP, catalyzed by specific sesquiterpene synthases, is the key step in forming the characteristic bisabolane skeleton.
Caption: Biosynthesis of the bisabolane skeleton from farnesyl pyrophosphate.
Conclusion
Bisabolane-type sesquiterpenoids represent a rich and diverse family of natural products with significant therapeutic potential. Their wide range of biological activities, including potent cytotoxic, antibacterial, anti-inflammatory, and enzyme-inhibitory effects, underscores their importance as lead compounds in drug discovery. This technical guide has provided a comprehensive overview of the current state of research, summarizing quantitative bioactivity data, detailing essential experimental protocols, and illustrating the key signaling pathways modulated by these compounds. Further research into the structure-activity relationships, mechanisms of action, and potential for synthetic modification of bisabolane sesquiterpenoids will be crucial in harnessing their full therapeutic potential for the development of novel pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. The bisabolane sesquiterpenoid endoperoxide, 3,6-epidioxy-1,10-bisaboladiene, isolated from Cacalia delphiniifolia inhibits the growth of human cancer cells and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 11. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 12. Frog farnesyl pyrophosphate synthases and their role as non-canonical terpene synthases for bisabolane sesquiterpenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Bisabolane-type sesquiterpenes from Vernonia amygdalina: Absolute configuration and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Bioactive Compounds from Alpinia Species
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the isolation of bioactive compounds from plants of the Alpinia genus, a significant source of diverse phytochemicals. The protocols outlined below are designed to be adaptable for various research and development applications, from initial screening to large-scale purification.
Introduction
The genus Alpinia, belonging to the ginger family (Zingiberaceae), encompasses a wide variety of species renowned for their use in traditional medicine and as culinary spices. These plants are a rich reservoir of secondary metabolites, including flavonoids, diarylheptanoids, phenylpropanoids, and terpenoids.[1][2] These compounds have garnered scientific interest due to their broad spectrum of pharmacological activities, such as anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects.[1][2][3][4] This protocol details established methodologies for the extraction, fractionation, and purification of these valuable bioactive molecules.
Core Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the isolation of compounds from Alpinia species. Researchers should note that optimization of solvents and chromatographic conditions may be necessary depending on the specific Alpinia species and the target compounds.
2.1. Plant Material Preparation
-
Collection and Identification: Collect fresh rhizomes, leaves, or other desired plant parts of the target Alpinia species. Ensure proper botanical identification and authentication.
-
Cleaning and Drying: Thoroughly wash the plant material to remove any soil and debris. Air-dry the material in a well-ventilated area, preferably in the shade, to prevent the degradation of light-sensitive compounds. Alternatively, oven-drying at a low temperature (40-60°C) can be employed.
-
Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
2.2. Extraction The choice of extraction method and solvent is critical and depends on the polarity and thermal stability of the target compounds.
-
Maceration: This is a simple and widely used technique.
-
Soak the powdered plant material (e.g., 1 kg) in a suitable solvent such as methanol (B129727) or ethanol (B145695) (e.g., 5 L) in a large container.[5][6][7]
-
Allow the mixture to stand for 48-72 hours at room temperature with occasional agitation.
-
Filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.
-
Repeat the extraction process with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
-
Soxhlet Extraction: This method is more efficient than maceration but uses heat, which may not be suitable for thermolabile compounds.
-
Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with the chosen solvent (e.g., n-hexane, dichloromethane, or methanol).
-
Heat the flask, allowing the solvent to vaporize, condense, and drip into the thimble, extracting the desired compounds. The process is continuous and automated.
-
After several cycles (typically 6-8 hours), concentrate the resulting extract using a rotary evaporator.
-
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance extraction efficiency and is often faster than maceration.[8]
-
Suspend the powdered plant material in the chosen solvent in a flask.
-
Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 20-40 minutes) at a controlled temperature.[8]
-
Filter and concentrate the extract as described for maceration.
-
2.3. Fractionation (Liquid-Liquid Partitioning) Fractionation of the crude extract is performed to separate compounds based on their polarity, simplifying subsequent purification steps.
-
Suspend the crude extract (e.g., methanol extract) in a mixture of water and a suitable solvent (e.g., 90% methanol-water).
-
Perform successive extractions with a series of immiscible solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).[5][9]
-
For each step, mix the suspension with the partitioning solvent in a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect each solvent layer and concentrate it using a rotary evaporator to yield different fractions (e.g., n-hexane fraction, chloroform fraction, ethyl acetate fraction, and the remaining aqueous fraction).
2.4. Purification The obtained fractions are complex mixtures and require further chromatographic techniques for the isolation of pure compounds.
-
Column Chromatography (CC): This is the primary method for the large-scale separation of compounds.
-
Pack a glass column with a suitable stationary phase, most commonly silica (B1680970) gel.[6][7]
-
Adsorb the dried fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a solvent system of increasing polarity. A common gradient is starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles and concentrate them.
-
-
Sephadex LH-20 Column Chromatography: This technique is often used to separate compounds based on molecular size and to remove polymeric impurities. The pooled fractions from silica gel chromatography can be further purified using a Sephadex LH-20 column with a solvent like methanol.
-
High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is employed, often using a reversed-phase C18 column.[10] This technique provides high resolution and yields compounds with high purity.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample.[11][12][13] It is particularly useful for separating polar compounds.
Data Presentation: Isolated Compounds from Alpinia Species
The following table summarizes some of the bioactive compounds isolated from various Alpinia species, highlighting the diversity of chemical structures and the extraction methodologies employed.
| Compound Class | Compound Name | Alpinia Species | Plant Part | Extraction & Isolation Method | Yield (mg/kg) |
| Phenylpropanoid | 1'S-1'-acetoxychavicol acetate | A. conchigera | Rhizomes | Maceration followed by column chromatography.[14][15] | Not specified |
| Diarylheptanoid | Unnamed | A. zerumbet | Fruits | Chemical investigation.[16] | Not specified |
| Flavonoid | Alpinetin | A. katsumadai | Not specified | Ethanol extraction and column chromatography. | Not specified |
| Flavonoid | Cardamonin | A. katsumadai | Not specified | Ethanol extraction and column chromatography. | Not specified |
| Flavonoid | Galangin | A. officinarum | Rhizomes | Not specified.[17] | Not specified |
| Terpenoid | Unnamed Diterpenoids | A. zerumbet | Fruits | Chemical investigation.[16] | Not specified |
| Flavonoid | Kaempferol-3-O-glucuronide | A. zerumbet | Leaves | Various extraction methods (maceration, ultrasonic, microwave) with 70% ethanol.[18] | 5620 - 6640 |
| Flavonoid | Rutin | A. zerumbet | Leaves | Various extraction methods (maceration, ultrasonic, microwave) with 70% ethanol.[18] | 1000 - 1500 |
Visualizations: Workflows and Signaling Pathways
Visual representations of the experimental process and the biological mechanisms of action of the isolated compounds are crucial for a clear understanding.
References
- 1. An overview of the chemical composition and biological activities of essential oils from Alpinia genus (Zingiberaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical and pharmacological properties of the genus Alpinia from 2016 to 2023 - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00004H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Neolignans and Diarylheptanoids with Anti-Inflammatory Activity from the Rhizomes of Alpinia zerumbet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy.accurate.in [pharmacy.accurate.in]
- 7. Isolation of new phytometabolites from Alpinia galanga willd rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Efficacy of Different Solvents on the Extraction Process of Antioxidant and Potential Compounds in Alpinia Galanga L. from Indonesia [article.innovationforever.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemicals Constituents Isolated from Cultivate Alpinia conchigera Griff. and Antimicrobial Activity | Tropical Life Sciences Research [ejournal.usm.my]
- 15. Chemicals Constituents Isolated from Cultivate Alpinia conchigera Griff. and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diterpenoids and diarylheptanoids from the fruits of Alpinia zerumbet and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scielo.br [scielo.br]
Application Notes and Protocols for the NMR and MS Analysis of Seco-Bisabolane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seco-bisabolane derivatives are a class of sesquiterpenoids characterized by an opened cyclobutane (B1203170) ring of the bisabolane (B3257923) skeleton. These natural products, often isolated from marine and terrestrial organisms, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These activities include antimicrobial, cytotoxic, and anti-inflammatory properties, making them promising candidates for drug discovery and development. Accurate structural elucidation and quantitative analysis are paramount for understanding their structure-activity relationships and advancing their therapeutic potential. This document provides detailed application notes and standardized protocols for the analysis of seco-bisabolane derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation: Quantitative NMR and MS Data
The following tables summarize typical quantitative data obtained for representative seco-bisabolane derivatives.
Table 1: ¹H NMR Spectroscopic Data for a Representative Seco-Bisabolane Derivative (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 2.30 | m | |
| 2 | 5.40 | t | 7.1 |
| 4a | 2.15 | m | |
| 4b | 2.05 | m | |
| 5a | 1.65 | m | |
| 5b | 1.55 | m | |
| 7 | 4.85 | s | |
| 7' | 4.95 | s | |
| 9 | 6.10 | s | |
| 11 | 1.25 | s | |
| 12 | 1.80 | s | |
| 13 | 1.70 | s | |
| 14 | 0.95 | d | 6.5 |
| 15 | 2.00 | s |
Table 2: ¹³C NMR Spectroscopic Data for a Representative Seco-Bisabolane Derivative (in CDCl₃)
| Position | δC (ppm) |
| 1 | 40.5 |
| 2 | 124.5 |
| 3 | 135.2 |
| 4 | 28.9 |
| 5 | 26.7 |
| 6 | 35.8 |
| 7 | 112.1 |
| 8 | 145.3 |
| 9 | 120.8 |
| 10 | 150.1 |
| 11 | 75.4 |
| 12 | 25.3 |
| 13 | 23.8 |
| 14 | 22.5 |
| 15 | 16.4 |
Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) |
| Seco-bisabolane Derivative A | C₁₅H₂₄O₂ | 237.1855 | 237.1851 |
| Seco-bisabolane Derivative B | C₁₅H₂₂O₃ | 251.1647 | 251.1642 |
| Seco-bisabolane Derivative C | C₁₅H₂₄O₃ | 253.1804 | 253.1800 |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
This protocol outlines the steps for acquiring one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra for the structural elucidation of seco-bisabolane derivatives.
1. Sample Preparation: a. Accurately weigh 1-5 mg of the purified seco-bisabolane derivative. b. Dissolve the sample in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required. d. Gently vortex the tube to ensure complete dissolution and a homogenous solution.
2. NMR Instrument Setup: a. Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity. b. Tune and match the probe for the desired nuclei (¹H and ¹³C). c. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition: a. ¹H NMR: i. Acquire a standard one-dimensional proton spectrum. ii. Typical parameters: spectral width of 12-16 ppm, 8-16 scans, relaxation delay of 1-2 seconds. b. ¹³C NMR: i. Acquire a proton-decoupled carbon spectrum. ii. Typical parameters: spectral width of 200-240 ppm, 512-2048 scans, relaxation delay of 2 seconds. c. 2D NMR - COSY (Correlation Spectroscopy): i. Set up a gradient-enhanced COSY experiment to identify proton-proton spin couplings. ii. Acquire data with 256-512 increments in the F1 dimension and 2-4 scans per increment. d. 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): i. Perform a gradient-enhanced HSQC experiment to correlate protons with their directly attached carbons. ii. Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz. e. 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): i. Run a gradient-enhanced HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. ii. Optimize the long-range coupling constant to 8-10 Hz.
4. Data Processing and Analysis: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the spectra and perform baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak or the internal standard. d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivities. f. Correlate peaks in the 2D spectra to build the carbon skeleton and assign functional groups.
Protocol 2: Mass Spectrometric Analysis
This protocol details the procedure for obtaining accurate mass measurements and fragmentation data for seco-bisabolane derivatives using HRESIMS.
1. Sample Preparation: a. Prepare a dilute solution of the purified compound (0.1-1.0 µg/mL) in a suitable solvent, typically methanol (B129727) or acetonitrile. b. The solvent should be of high purity (LC-MS grade) to minimize background ions.
2. Mass Spectrometer Setup: a. Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source. b. Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. c. Set the ESI source parameters: operate in positive ion mode, optimize spray voltage, capillary temperature, and gas flow rates for stable ion generation.
3. Data Acquisition: a. Introduce the sample solution into the mass spectrometer via direct infusion or through an HPLC system. b. Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000). c. For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the protonated molecule [M+H]⁺ as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.
4. Data Analysis: a. Determine the accurate mass of the molecular ion from the full scan spectrum. b. Use the accurate mass to calculate the elemental composition of the molecule. c. Analyze the fragmentation pattern from the MS/MS spectrum to gain further structural insights and confirm the identity of the compound.
Visualizations
Caption: Experimental workflow for seco-bisabolane analysis.
Caption: Inhibition of the NF-κB signaling pathway.
Application Notes and Protocols for Cytotoxicity Assays of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a bisabolane-type sesquiterpenoid, a class of natural products known for a wide range of biological activities.[1] While direct cytotoxic data for this specific compound is limited, numerous structurally related bisabolane (B3257923) sesquiterpenoids have demonstrated significant cytotoxic and antitumor effects against various cancer cell lines.[2][3][4][5] These compounds are known to induce apoptosis and cell cycle arrest, making them promising candidates for further investigation in oncology research.[4][5][6]
These application notes provide detailed protocols for assessing the cytotoxic potential of this compound using standard in vitro assays, including the MTT assay for cell viability, the LDH assay for cytotoxicity, and an Annexin V-FITC/PI assay for the detection of apoptosis.
Data Presentation: Comparative Cytotoxicity of Related Bisabolane Sesquiterpenoids
To provide a contextual framework for designing experiments with this compound, the following table summarizes the cytotoxic activities of other bisabolane sesquiterpenoids against various cancer cell lines. This data can help in selecting appropriate cell lines and determining a relevant concentration range for initial screening.
| Compound Name/Identifier | Cancer Cell Line | IC50 Value | Reference |
| β-Bisabolene | 4T1 (Murine Breast Cancer) | 48.99 µg/mL | [4] |
| MCF-7 (Human Breast Cancer) | 66.91 µg/mL | [4] | |
| MDA-MB-231 (Human Breast Cancer) | 98.39 µg/mL | [4] | |
| Compound 13 (phenolic bisabolane adduct) | HL-60 (Human Leukemia) | 15.7 µM | [2][3][5] |
| Compound 14 (phenolic bisabolane adduct) | A549 (Human Lung Carcinoma) | 1.9 µM | [2][3][5] |
| HL-60 (Human Leukemia) | 5.4 µM | [2][3][5] | |
| Enantiomer (+)-1a (phenolic bisabolane) | MKN-45 (Human Gastric Cancer) | Promising Cytotoxicity | [7] |
| Enantiomer (-)-1b (phenolic bisabolane) | MKN-45 (Human Gastric Cancer) | Promising Cytotoxicity | [7] |
| Compound 2 (phenolic bisabolane) | HepG2 (Human Liver Cancer) | Promising Cytotoxicity | [7] |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., HL-60, A549, HepG2, MKN-45)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
Cells and compound as described in the MTT assay protocol
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Cells and compound as described in the MTT assay protocol
-
6-well tissue culture plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualization
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Putative apoptotic signaling pathways induced by bisabolane sesquiterpenoids.
References
- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 3. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic sesquiterpenoids from Ratibida columnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial and cytotoxic phenolic bisabolane sesquiterpenoids from the fungus Aspergillus flavipes 297 - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Anti-Inflammatory Potential of Sesquiterpene Lactones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory activity of sesquiterpene lactones. The methodologies described herein are fundamental for screening and characterizing the mechanism of action of this promising class of natural products.
Introduction to Sesquiterpene Lactones and Inflammation
Sesquiterpene lactones (SLs) are a large and diverse group of plant-derived secondary metabolites, notably abundant in the Asteraceae family.[1][2] Many of these compounds have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new therapeutic agents.[3][4] The anti-inflammatory effects of SLs are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5]
The α-methylene-γ-lactone moiety present in many SLs is a crucial structural feature for their biological activity, including their anti-inflammatory effects.[6][7] This reactive group can interact with nucleophilic sites on proteins, such as cysteine residues in key signaling molecules, thereby modulating their function.[8]
This document outlines standard in vitro assays to evaluate the anti-inflammatory effects of sesquiterpene lactones, focusing on their impact on inflammatory mediators and signaling pathways in cellular models of inflammation.
Key Signaling Pathways in Inflammation Modulated by Sesquiterpene Lactones
The anti-inflammatory activity of sesquiterpene lactones is largely mediated through the inhibition of pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are central to the production of inflammatory mediators and are primary targets for many SLs.[1][5]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the immune and inflammatory responses.[9] In unstimulated cells, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[10] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[10][11] This allows the NF-κB dimer to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]
Sesquiterpene lactones have been shown to inhibit NF-κB activation by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[13][14] Some SLs may directly target components of the IKK complex.[9]
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of sesquiterpene lactones.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are another crucial set of cascades involved in inflammation.[15][16] They are activated by various extracellular stimuli, including inflammatory cytokines and stress.[17] The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[18] Activation of these kinases through a phosphorylation cascade ultimately leads to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes.
Figure 2: Overview of the MAPK signaling pathway in inflammation.
In Vitro Anti-inflammatory Assays
A panel of in vitro assays is recommended to comprehensively evaluate the anti-inflammatory properties of sesquiterpene lactones. These assays typically utilize immune cells, such as murine macrophages (e.g., RAW 264.7), which can be stimulated to produce inflammatory mediators.
Cell Viability Assay (MTT Assay)
Prior to assessing anti-inflammatory activity, it is crucial to determine the cytotoxic concentrations of the sesquiterpene lactones on the chosen cell line. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the sesquiterpene lactone for 24 hours.[19]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
Nitric oxide is a key inflammatory mediator produced by iNOS in activated macrophages. The Griess assay measures nitrite (B80452) (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant.[20]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the sesquiterpene lactone for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 100 µL of supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate for 10-15 minutes at room temperature.[21]
-
Measure the absorbance at 540 nm.[21]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Figure 3: Experimental workflow for the Griess assay.
Pro-inflammatory Cytokine Production (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.[22][23]
Protocol (General for Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.[24]
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants (collected from LPS-stimulated cells treated with sesquiterpene lactones) and standards to the wells and incubate.[24]
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.[22]
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[24]
-
Wash the plate and add a substrate solution (e.g., TMB).[25]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[25]
-
Calculate the cytokine concentration from the standard curve.
Western Blot Analysis of Key Inflammatory Proteins
Western blotting is employed to investigate the effect of sesquiterpene lactones on the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways. This provides mechanistic insights into their anti-inflammatory action.
Target Proteins:
-
NF-κB Pathway: Phospho-IκBα, Total IκBα, Nuclear and Cytoplasmic p65.[11][26]
-
MAPK Pathway: Phospho-p38, Total p38, Phospho-JNK, Total JNK.
-
Inflammatory Enzymes: iNOS, COX-2.[27]
Protocol:
-
Cell Lysis: After treatment with sesquiterpene lactones and LPS stimulation, lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors. For analysis of nuclear translocation of p65, perform nuclear and cytoplasmic fractionation.[28]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on molecular weight by running the lysates on a polyacrylamide gel.[29]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[29]
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[28]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[29]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[28]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison of the anti-inflammatory potency of different sesquiterpene lactones.
Table 1: Inhibitory Effects of Sesquiterpene Lactones on Inflammatory Markers in LPS-stimulated RAW 264.7 Macrophages
| Sesquiterpene Lactone | IC₅₀ for NO Inhibition (µM) | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-6 Inhibition (µM) | IC₅₀ for COX-2 Inhibition (µM) | Reference |
| Zaluzanin-C | ~6.61 | - | - | - | |
| Estafiatone | ~3.80 | - | - | - | |
| Xanthorrhizol | 1.0 µg/mL | - | - | 0.2 µg/mL | [27] |
| β-turmerone | 4.6 µg/mL | - | - | 1.6 µg/mL | [27] |
| ar-turmerone | 3.2 µg/mL | - | - | 5.2 µg/mL | [27] |
| Compound 3 (from Artemisia lavandulaefolia) | - | - | - | 43.29 |
Note: IC₅₀ values are the concentrations required to inhibit 50% of the inflammatory response. "-" indicates data not available from the cited sources.
Conclusion
The assays and protocols detailed in these application notes provide a robust framework for the in vitro evaluation of the anti-inflammatory properties of sesquiterpene lactones. By examining their effects on key inflammatory mediators and signaling pathways, researchers can effectively screen for potent anti-inflammatory compounds and elucidate their mechanisms of action, paving the way for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sesquiterpene lactones inhibit inducible nitric oxide synthase gene expression in cultured rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 17. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 18. assaygenie.com [assaygenie.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Nitric Oxide Griess Assay [bio-protocol.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Application Notes and Protocols for the Investigation of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide in Cancer Cell Lines
Disclaimer: As of late 2025, specific research detailing the effects of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide on cancer cell lines is not available in the public domain. This document provides a generalized template for the investigation of a novel compound, such as this compound, for its anti-cancer properties. The protocols and data presented are illustrative and should be adapted based on empirical findings.
Introduction
This compound is a sesquiterpenoid that has been isolated from natural sources.[1] Natural products are a rich source of novel bioactive molecules with potential applications in cancer therapy. The investigation of such compounds typically involves a series of in vitro assays to determine their cytotoxic and apoptotic effects on various cancer cell lines. These initial studies are crucial for identifying lead compounds for further drug development.
This document outlines standardized protocols for assessing the anti-cancer potential of this compound, including the evaluation of cell viability, induction of apoptosis, and potential mechanisms of action.
Data Presentation: Illustrative Quantitative Data
The following tables represent typical data generated during the initial screening of a novel anti-cancer compound.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 25.8 |
| A549 | Lung Carcinoma | 48 | 42.1 |
| HeLa | Cervical Carcinoma | 48 | 33.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 51.2 |
Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (Hypothetical Data)
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 4.2 ± 0.8 |
| 10 | 15.7 ± 2.1 |
| 25 (IC50) | 48.9 ± 3.5 |
| 50 | 72.3 ± 4.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ cells per well. Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0, 10, 25, 50 µM) for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations: Hypothetical Mechanisms and Workflows
Caption: A generalized workflow for screening novel anti-cancer compounds.
Caption: A potential mitochondria-mediated apoptosis pathway for investigation.
References
Application Notes and Protocols for In Vitro Evaluation of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a sesquiterpenoid lactone belonging to the bisabolane (B3257923) class. Bisabolane-type sesquiterpenoids are a diverse group of natural products widely distributed in terrestrial and marine organisms, and they have garnered significant interest for their broad range of biological activities.[1][2][3] In vitro and in vivo studies have highlighted that anti-inflammatory, cytotoxic, and antimicrobial effects are among the most frequently reported pharmacological properties of these compounds.[2][3][4] Specifically, some bisabolane sesquiterpenoids have been shown to induce apoptosis in cancer cells and inhibit the production of inflammatory mediators like nitric oxide (NO).[1][5]
The mechanism of action for the anti-inflammatory effects of bisabolane sesquiterpenoids often involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][6] Given the structural class of this compound, it is hypothesized that this compound may also exhibit cytotoxic and/or anti-inflammatory properties.
These application notes provide a comprehensive framework for the in vitro evaluation of this compound, focusing on assessing its potential cytotoxic and anti-inflammatory activities. The following protocols are designed to guide researchers in establishing a robust in vitro model for screening and mechanistic studies.
Experimental Workflow
References
- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 2. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Quantification of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a sesquiterpenoid that has been isolated from the leaves of Alpinia intermedia.[1] Sesquiterpenoids are a class of natural products with a diverse range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and precise quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.
This document provides a detailed application note and a generalized protocol for the quantification of this compound and related seco-bisabolene derivatives in plant extracts. The methodology is based on common analytical techniques used for the analysis of sesquiterpenoids from plant matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC).
Chemical Profile: this compound
| Property | Value |
| Molecular Formula | C15H24O3[2] |
| CAS Number | 1564265-85-5[2] |
| Molecular Weight | 252.35 g/mol |
| Chemical Class | Sesquiterpenoid, Seco-bisabolene |
| Known Sources | Alpinia intermedia (leaves)[1] |
Experimental Protocols
Plant Material Preparation and Extraction
This protocol outlines the extraction of this compound from plant material.
Materials and Reagents:
-
Dried plant material (e.g., leaves of Alpinia intermedia or relevant Artemisia species)
-
Grinder or mill
-
Analytical balance
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
Ultrasonic bath
-
Shaker
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material.
-
Transfer the powder to a conical flask.
-
Add 20 mL of methanol or chloroform.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Place the flask on a shaker and agitate for 1 hour at room temperature.
-
-
Filtration and Concentration:
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Combine all the supernatants.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Sample Preparation for HPLC:
-
Reconstitute the dried extract with a known volume (e.g., 5 mL) of the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
-
Vortex the solution to ensure it is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Quantification
This protocol describes a general HPLC method for the quantification of seco-bisabolene derivatives. Note: This method should be optimized and validated for the specific analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for separating sesquiterpenoids.
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
DAD: Monitor at a wavelength of 210 nm, which is a common wavelength for detecting sesquiterpene lactones. A full scan (200-400 nm) should be performed to determine the optimal detection wavelength for this compound.
-
MS: If using an MS detector, operate in electrospray ionization (ESI) positive mode and scan for the [M+H]+ ion of the target compound (m/z 253.18).
-
Gradient Elution Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 90 | 10 |
| 50 | 90 | 10 |
Calibration Curve:
-
Prepare a stock solution of a certified reference standard of this compound in the mobile phase.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard.
Quantification:
-
Inject the prepared plant extract sample into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Calculate the concentration of the compound in the extract using the calibration curve.
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship from compound source to application.
References
Synthesis of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,4-seco-3-oxobisabol-10-ene-4,1-olide (B1163475) derivatives. These compounds are derivatives of bisabolane-type sesquiterpenoids, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The "seco" designation indicates a ring-opened structure, and the "olide" signifies a lactone functionality, features that can significantly influence the biological profile of the parent molecule.
These application notes are intended to guide researchers in the synthesis and potential applications of these novel compounds in drug discovery and development.
Application Notes
Introduction to 3,4-Seco-Bisabolane Lactones
Bisabolane (B3257923) sesquiterpenoids are a diverse group of natural products characterized by a C15 skeleton.[1] The targeted this compound derivatives are synthetic analogues featuring a cleaved C3-C4 bond of the bisabolane core, an oxidation at the C3 position, and the formation of a γ-lactone ring between a newly formed carboxyl group at C4 and the hydroxyl group at C1. This structural modification can lead to compounds with altered physicochemical properties and potentially novel biological activities. Seco-sesquiterpenoid lactones, in general, have demonstrated significant biological potential, including anti-inflammatory and cytotoxic activities.[2][3][4][5][6][7][8][9][10]
Potential Therapeutic Applications
Given the known biological activities of related bisabolane and seco-sesquiterpenoid lactones, the synthesized this compound derivatives are promising candidates for screening in various therapeutic areas:
-
Anti-inflammatory Agents: Many sesquiterpenoid lactones exhibit potent anti-inflammatory effects, often through the modulation of signaling pathways like NF-κB and MAPK.[11][12] The seco-bisabolane derivatives could be investigated for their ability to inhibit the production of pro-inflammatory mediators.
-
Anticancer Agents: The cytotoxicity of sesquiterpene lactones against various cancer cell lines is well-documented.[7][8][9][10] The synthesized compounds should be evaluated for their antiproliferative and apoptotic-inducing activities.
-
Antimicrobial Agents: Bisabolane derivatives have shown activity against a range of microbial pathogens.[13] The novel seco-lactones could be screened for antibacterial and antifungal properties.
Proposed Synthetic Strategy
A plausible synthetic route to this compound derivatives involves a multi-step process starting from a readily available bisabolane precursor. The key steps would be:
-
Synthesis of a Bisabolane Precursor: Preparation of a suitable bisabolane derivative, such as a cyclic α,β-unsaturated ketone, which can be synthesized from commercially available starting materials.
-
Oxidative Cleavage: Selective oxidative cleavage of the C3-C4 bond of the cyclic enone to generate a γ-keto acid. Ozonolysis is a powerful tool for such transformations.[14][15]
-
Reduction and Lactonization: Reduction of the ketone at C3 to a hydroxyl group, followed by intramolecular cyclization to form the desired γ-lactone. This can be achieved through reduction of the keto-acid followed by acid-catalyzed lactonization.[16][17][18][19]
This synthetic approach allows for the introduction of diversity at various points, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of a Bisabolane Precursor (e.g., (±)-α-Curcumene)
This protocol is adapted from the synthesis of (±)-curcumene, a common bisabolane sesquiterpenoid, which can serve as a starting point for further transformations.[20][21][22]
Materials:
-
n-Butyllithium (n-BuLi)
-
Isoprenylacetone (6-methyl-5-hepten-2-one)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-bromotoluene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add n-BuLi (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add a solution of isoprenylacetone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
The resulting tertiary alcohol can be used in the next step or can be reduced to the corresponding alkane ((±)-α-curcumene) using a suitable reducing agent (e.g., H₂/Pd-C).
-
Purify the product by silica gel column chromatography.
Quantitative Data (Literature Values for a similar synthesis):
| Step | Reactants | Product | Yield (%) | Reference |
| Grignard-type Reaction | 4-Bromotoluene, Isoprenylacetone | 2-(p-tolyl)-6-methylhept-5-en-2-ol | ~85-95 | [21] |
Protocol 2: Oxidative Cleavage of a Bisabolene (B7822174) Derivative to a γ-Keto Acid
This protocol describes a general procedure for the oxidative cleavage of a double bond within a cyclic system to form a keto-acid using ozonolysis. This is a hypothetical step for the synthesis of the target molecule, based on established chemical principles.[14][23]
Materials:
-
Bisabolene derivative (from Protocol 1)
-
Dichloromethane (DCM), anhydrous
-
Methanol (B129727) (MeOH), anhydrous
-
Ozone (O₃) generated by an ozone generator
-
Dimethyl sulfide (B99878) (DMS) or Zinc dust (Zn)
-
Jones reagent (CrO₃ in H₂SO₄/acetone) or other suitable oxidizing agent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the bisabolene derivative (1.0 eq) in a mixture of anhydrous DCM and MeOH at -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent such as dimethyl sulfide (2.0 eq) or zinc dust (2.0 eq) and allow the mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in acetone (B3395972) and cool to 0 °C.
-
Add Jones reagent dropwise until the orange color persists.
-
Stir for 2 hours at room temperature.
-
Quench the reaction with isopropanol.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Extract the product into saturated aqueous NaHCO₃.
-
Acidify the aqueous layer with 1 M HCl to pH ~2.
-
Extract the keto-acid with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the crude γ-keto acid.
Expected Outcome: This reaction is expected to yield the corresponding γ-keto acid, which is the precursor to the target lactone. Yields for ozonolysis followed by oxidation can vary widely depending on the substrate.
Protocol 3: Reduction and Lactonization to form this compound
This protocol describes the reduction of the keto group and subsequent acid-catalyzed lactonization to form the final product.[16][17][18][19]
Materials:
-
γ-Keto acid (from Protocol 2)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH)
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the γ-keto acid (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Acidify the reaction mixture with 1 M HCl to pH ~2.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude γ-hydroxy acid.
-
Dissolve the crude γ-hydroxy acid in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.
Quantitative Data (Literature Values for similar transformations):
| Step | Reactants | Product | Yield (%) | Reference |
| Reduction of Keto Acid | γ-Keto Acid, NaBH₄ | γ-Hydroxy Acid | >90 (typical) | General Knowledge |
| Lactonization | γ-Hydroxy Acid, p-TsOH | γ-Lactone | 80-95 (typical) | [16][19] |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Potential Biological Signaling Pathways
References
- 1. [PDF] Organocatalytic Aerobic Oxidative Cleavage of Cyclic 1,2-Diketones | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Sesquiterpene Lactones Isolated from the Genus Centaurea L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpene Lactones: A Review of Biological Activities -Journal of Life Science | Korea Science [koreascience.kr]
- 6. Cytotoxicity of some sesquiterpene lactones "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of sesquiterpene lactones. | Semantic Scholar [semanticscholar.org]
- 10. Recent Advances on Cytotoxic Sesquiterpene Lactones. | Semantic Scholar [semanticscholar.org]
- 11. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. A short synthesis of bisabolane sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 3,4-Seco-3-oxobisabol-10-ene-4,1-olide Extraction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide and other related bisabolane (B3257923) sesquiterpenoids. The following troubleshooting advice and frequently asked questions (FAQs) are based on established principles for the extraction of sesquiterpene lactones.
Troubleshooting Low Extraction Yield
Low recovery of the target compound is a frequent challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Overall low yield of this compound.
Possible Cause 1: Suboptimal Extraction Solvent
The choice of solvent is critical for efficiently extracting bisabolane sesquiterpenoids. The polarity of the solvent must be well-matched with the target compound.
-
Solution: Screen a panel of solvents with varying polarities. Common solvents for sesquiterpenoid extraction include methanol, ethanol, ethyl acetate (B1210297), and dichloromethane.[1] For structurally similar sesquiterpene lactones, a water maceration followed by liquid-liquid extraction with ethyl acetate has proven effective.[2][3]
Possible Cause 2: Inefficient Extraction Method
The extraction technique can significantly impact yield. Passive methods like maceration may not be as efficient as more advanced techniques.
-
Solution: Consider employing modern "green" extraction techniques such as:
-
Supercritical Fluid Extraction (SFE): Uses supercritical CO2, which is effective for thermally labile compounds.[1]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance solvent penetration.[1]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to accelerate extraction.[1]
-
Possible Cause 3: Compound Degradation
Bisabolane sesquiterpenoids can be sensitive to heat and pH changes, leading to degradation during extraction and workup.
-
Solution:
-
Avoid excessive heat during solvent evaporation by using a rotary evaporator at low temperatures.
-
Minimize the time between extraction and purification.[2]
-
Maintain a neutral pH during extraction and purification unless the protocol specifies otherwise.
-
Possible Cause 4: Incomplete Cell Lysis
For plant-based sources, inefficient disruption of cell walls can prevent the solvent from accessing the target compound.
-
Solution: Ensure the plant material is finely powdered and consider using extraction techniques that actively disrupt cell walls, such as UAE or mechanical homogenization.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for a mobile phase when purifying this compound using silica (B1680970) gel column chromatography?
A: A common mobile phase for the normal-phase chromatography of sesquiterpenoids on silica gel is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate or acetone. A good starting point is a gradient of 0% to 20% ethyl acetate in hexane. The optimal gradient will need to be determined empirically for your specific extract.
Q2: I am observing co-elution of my target compound with impurities. How can I improve the purity?
A: Co-elution is a common challenge. To improve separation:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems to find one that provides better separation.
-
Employ a Shallow Gradient: A slower, more gradual increase in the polar solvent can improve the resolution of closely eluting compounds.
-
Consider an Orthogonal Purification Method: If co-elution persists, a secondary purification step using a different separation principle, such as reverse-phase chromatography, can be effective.[2]
Q3: How can I detect this compound during the purification process?
A: Many sesquiterpenoids, including lactones, can be visualized on a TLC plate using a vanillin-sulfuric acid stain followed by gentle heating. The spots corresponding to the compounds will appear in various colors. For quantitative analysis and detection during HPLC, a UV detector is commonly used, although some sesquiterpene lactones have a low UV absorption maximum, which can be a limiting factor.[1]
Q4: My crude extract is forming an emulsion during liquid-liquid extraction. What should I do?
A: Emulsion formation is a common issue, especially with extracts rich in lipids or surfactants. To break an emulsion:
-
Add Brine: The addition of a saturated NaCl solution (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.
-
Centrifugation: If the emulsion is persistent, centrifugation can aid in phase separation.
-
Alternative Techniques: Consider using supported liquid extraction (SLE) for samples prone to emulsion formation.
Data Presentation
Table 1: Extraction Yields of Related Sesquiterpene Lactones from Cichorium intybus
The following table presents the extraction yields of two sesquiterpene lactones, 11,13-dihydrolactucin (DHLc) and lactucin (B167388) (Lc), from chicory roots using a specific extraction protocol. This data is provided as a reference for yields that can be achieved for structurally related compounds.
| Compound | Starting Material | Extraction Method | Yield (mg) | Yield (mg/g of dry matter) |
| 11,13-dihydrolactucin (DHLc) | 750 g of freeze-dried chicory root powder | Water maceration followed by liquid-liquid extraction and reversed-phase chromatography | 642.3 ± 76.3 | 0.86 ± 0.10 |
| Lactucin (Lc) | 750 g of freeze-dried chicory root powder | Water maceration followed by liquid-liquid extraction and reversed-phase chromatography | 175.3 ± 32.9 | 0.23 ± 0.04 |
Data adapted from a study on the isolation of bioactive sesquiterpene lactones.[2][3]
Experimental Protocols
General Protocol for the Extraction and Isolation of Bisabolane Sesquiterpenoids
This protocol is a generalized procedure and may require optimization for your specific source material and target compound.
1. Preparation of Plant Material:
- Dry the plant material at room temperature to a constant weight.
- Grind the dried material into a fine powder to increase the surface area for extraction.
2. Extraction:
- Maceration: Suspend the powdered plant material in a suitable solvent (e.g., acetone, ethanol, or water) and stir at a controlled temperature (e.g., 30°C) for an extended period (e.g., 17 hours).[2][3]
- Filter the mixture to separate the extract from the solid plant material.
- Concentrate the extract under reduced pressure using a rotary evaporator.
3. Liquid-Liquid Partitioning:
- Dissolve the concentrated crude extract in a water/methanol mixture.
- Perform a liquid-liquid extraction with a non-polar solvent (e.g., hexane) to remove non-polar impurities.
- Subsequently, extract the aqueous layer with a solvent of intermediate polarity (e.g., ethyl acetate) to recover the sesquiterpenoids.
4. Purification:
- Concentrate the ethyl acetate fraction.
- Subject the concentrated extract to column chromatography on silica gel.
- Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture.
- Collect fractions and monitor by TLC to identify those containing the target compound.
- Combine the pure fractions and evaporate the solvent to yield the isolated this compound.
Mandatory Visualization
Caption: General experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for addressing low extraction yield of this compound.
References
Technical Support Center: Troubleshooting Complex NMR Spectra of Sesquiterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sesquiterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in the acquisition and interpretation of complex NMR spectra.
Troubleshooting Guides
This section addresses specific issues you may encounter during your NMR experiments in a question-and-answer format.
Question: My 1H-NMR spectrum is too crowded, with severe signal overlap, making interpretation impossible. What are my options?
Answer: Signal overlap is a frequent challenge with sesquiterpenoids due to their complex structures and numerous protons in similar chemical environments.[1][2] Here is a step-by-step approach to resolve this issue:
-
Solvent Change : The chemical shifts of protons can be significantly influenced by the solvent.[1][3] Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can alter chemical shifts and resolve overlapping signals.[1] Aromatic solvents like benzene-d₆ often induce significant shifts, which can be particularly useful for spreading out crowded spectral regions.[1]
-
Temperature Variation : For conformationally flexible molecules, acquiring spectra at different temperatures can resolve overlapping signals. Higher temperatures can lead to sharper, averaged signals, while low-temperature NMR may "freeze out" distinct conformers.[1]
-
Utilize 2D-NMR Techniques : Two-dimensional NMR spectroscopy is a powerful tool for resolving overlap by spreading signals into a second dimension.[1][4]
-
HSQC (Heteronuclear Single Quantum Coherence) : This is often the most effective first step. It correlates protons with their directly attached carbons. Since ¹³C spectra have a much wider chemical shift range, this can effectively separate overlapping proton signals based on the chemical shift of the attached carbon.[1][2]
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, helping to trace spin systems even when signals overlap in the 1D spectrum.[1]
-
TOCSY (Total Correlation Spectroscopy) : Shows correlations between all protons within a spin system, not just those that are directly coupled. This is useful for identifying all protons of a particular structural fragment.[1]
-
-
Higher Field Strength : If available, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of signals and can resolve overlap.[1]
-
Lanthanide Shift Reagents : These paramagnetic compounds can be added to your sample to induce large chemical shift changes, helping to resolve overlapping signals.[5][6][7] The magnitude of the shift is dependent on the distance of the proton from the basic site complexed with the reagent.
Question: I am observing complex and indecipherable coupling patterns in my ¹H-NMR spectrum. How can I simplify and interpret them?
Answer: Complex splitting patterns arise from multiple couplings between non-equivalent protons.[8][9][10]
-
2D-NMR to the Rescue :
-
COSY : This is the primary experiment to decipher proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are directly coupled.
-
TOCSY : If a proton is in a complex, overlapping region, a TOCSY experiment can reveal the entire spin system it belongs to.[1]
-
-
Tree Diagrams : For intricate multiplets, drawing a tree diagram can help predict the splitting pattern by considering each coupling constant separately.[8][10]
-
Advanced 1D Techniques :
-
1D TOCSY : This experiment allows for the selective irradiation of a single proton resonance, and the resulting spectrum shows all the protons within that spin system, effectively simplifying a complex region.[11]
-
Pure-Shift NMR : This advanced technique produces a "broadband decoupled" ¹H spectrum where every multiplet collapses into a singlet, revealing the exact chemical shift of each proton and resolving overlap.[11]
-
Question: I have a very small amount of my isolated sesquiterpenoid. How can I obtain high-quality NMR data?
Answer: Working with low sample concentrations is a common challenge in natural products chemistry.[1] Here are some strategies to maximize your signal-to-noise ratio (S/N):
-
Use a Micro-NMR Tube : Smaller diameter NMR tubes (e.g., 1.7 mm or 3 mm) require a smaller sample volume, which increases the effective concentration of your sample within the detector coil.[1]
-
Optimize Acquisition Parameters :
-
Increase the Number of Scans (NS) : The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires four times the acquisition time.[1]
-
Optimize the Relaxation Delay (D1) : For qualitative 2D experiments, a shorter delay (1-2 seconds) is often sufficient to increase the number of scans in a given time.[1]
-
-
Use a Cryoprobe : If available, a cryogenically cooled probe can significantly increase sensitivity (by a factor of 3-4) by reducing thermal noise.[1]
-
Focus on Proton-Detected Experiments : Modern NMR relies on inverse-detected experiments like HSQC, HMBC, and NOESY, which exploit the higher sensitivity of the ¹H nucleus for detection.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for common sesquiterpenoid skeletons?
A1: While exact chemical shifts are highly dependent on the specific structure, the following tables provide general ranges for some common sesquiterpenoid classes.
| Functional Group | Typical ¹H Chemical Shift Range (ppm) | Typical ¹³C Chemical Shift Range (ppm) |
| Methyls (on C or CH) | 0.7 - 1.5 | 10 - 30 |
| Methyls (on C=C) | 1.6 - 2.2 | 15 - 25 |
| Methylenes (aliphatic) | 1.0 - 2.5 | 20 - 45 |
| Methines (aliphatic) | 1.2 - 2.8 | 30 - 60 |
| Protons on C-O | 3.0 - 4.5 | 50 - 90 |
| Olefinic Protons | 4.5 - 6.5 | 100 - 150 |
| Carbonyls (ketones, aldehydes) | 9.0 - 10.0 (aldehyde H) | 190 - 220 |
| Carbonyls (esters, lactones) | - | 165 - 185 |
Q2: How do I choose the right deuterated solvent for my sesquiterpenoid sample?
A2: The choice of solvent depends on several factors:
-
Solubility : The sample must be sufficiently soluble to provide a good signal. For small molecule ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typical.[12] For ¹³C NMR, 50-100 mg may be needed.[12]
-
Solvent Interference : The residual solvent peaks should not overlap with signals from your sample.
-
Chemical Reactivity : The solvent should not react with your compound.
-
Troubleshooting Overlap : As mentioned, trying different solvents like CDCl₃, C₆D₆, acetone-d₆, and methanol-d₄ can help resolve overlapping signals.[1][3]
Q3: I'm missing expected cross-peaks in my HMBC spectrum for a quaternary carbon. How can I confirm its connectivity?
A3: Missing HMBC correlations can occur if the three-bond coupling constant is close to zero.[1]
-
Vary the Long-Range Coupling Constant : Try acquiring another HMBC experiment with a different long-range coupling delay to optimize for different J-couplings.[1]
-
Alternative NMR Experiments : The 1,1-ADEQUATE experiment detects one-bond ¹³C-¹³C correlations, which can provide connectivity information for quaternary carbons, although it has very low sensitivity.[1]
Q4: How do I use NOESY to determine the relative stereochemistry of a sesquiterpenoid?
A4: NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.
-
Acquire a 2D NOESY Spectrum : A mixing time of 300-800 ms (B15284909) is a good starting point for small molecules like sesquiterpenoids.[1]
-
Identify Key NOE Correlations : Look for cross-peaks between protons that are not directly coupled (no COSY correlation).
-
Build a 3D Model : Use the spatial proximity information from the NOESY spectrum to build a 3D model of the molecule and assign the relative stereochemistry of chiral centers.
Experimental Protocols
Here are generalized, step-by-step protocols for key 2D NMR experiments. Specific parameters may need to be optimized for your instrument and sample.
Sample Preparation
-
For a solid sample, dissolve up to 20 mg in approximately 0.6 mL of the chosen deuterated solvent. For a liquid sample, a 20% solution in the deuterated solvent is a good starting point.
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[13]
-
Transfer the filtered solution to a clean, dry 5 mm NMR tube.[14]
-
Cap the tube and label it clearly.
| Parameter | COSY | HSQC | HMBC | NOESY |
| TD(F2) | 1K or 2K | 1K | 2K | 2K |
| TD(F1) | 256 or 512 | 128 or 256 | 256 or 512 | 256 or 512 |
| NS | 2-4 | 2-4 | 4-8 (or more) | 4-8 |
| D1 | 1-2 s | 1-2 s | 1.5-2 s | 2-3 s |
| Key Parameter | - | - | Long-range coupling constant (~8 Hz) | Mixing time (300-800 ms) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 5. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13.8 More Complex Spin–Spin Splitting Patterns – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. depts.washington.edu [depts.washington.edu]
Technical Support Center: Improving HPLC Resolution for Seco-Bisabolane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) resolution of seco-bisabolane isomers. Given the limited availability of specific public data on seco-bisabolane isomer separation, this guide leverages established methods for structurally similar sesquiterpenoids, such as bisabolane (B3257923) and its derivatives, to provide actionable strategies and detailed experimental protocols.
Troubleshooting Guide
Poor resolution, peak tailing, and peak splitting are common challenges encountered during the HPLC separation of closely related isomers like seco-bisabolanes. This section provides a systematic approach to diagnosing and resolving these issues.
Problem 1: Poor Resolution (Co-eluting or Overlapping Peaks)
Insufficient separation between isomeric peaks is a primary obstacle. The resolution (Rs) should ideally be ≥ 1.5 for baseline separation.
| Potential Cause | Suggested Solution |
| Inappropriate Stationary Phase | Seco-bisabolane isomers are often chiral. A standard C18 column may not provide sufficient selectivity. Action: Screen different chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for terpene isomers, typically in normal-phase mode. For diastereomers, normal phase chromatography on silica (B1680970) or cyano-based columns can be effective. |
| Suboptimal Mobile Phase Composition | The elution strength and selectivity of the mobile phase are critical. Action (Reversed-Phase): Adjust the organic modifier (acetonitrile or methanol) to water ratio. Increase the aqueous phase to enhance retention and potentially improve separation. Action (Normal-Phase): Modify the ratio of the non-polar solvent (e.g., hexane (B92381), heptane) to the polar modifier (e.g., isopropanol (B130326), ethanol). Small changes in the modifier percentage can significantly impact selectivity. |
| Incorrect Flow Rate | Higher flow rates can decrease resolution. Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for better equilibration between the mobile and stationary phases. |
| Temperature Effects | Temperature influences mobile phase viscosity and mass transfer. Action: Optimize the column temperature. Both increasing and decreasing the temperature can alter selectivity, so it's a valuable parameter to screen (e.g., in 5°C increments from 25°C to 40°C). |
Problem 2: Peak Tailing
Peak tailing can lead to inaccurate integration and quantification.
| Potential Cause | Suggested Solution |
| Secondary Interactions | Unwanted interactions between the analytes and the stationary phase (e.g., with residual silanols on silica-based columns) can cause tailing, especially for polar compounds. Action: For reversed-phase, add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) activity. Ensure the mobile phase pH is appropriate if the isomers are ionizable. |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing. Action: Flush the column with a strong solvent. If the problem persists, consider replacing the column. For polysaccharide-based chiral columns, a regeneration procedure with solvents like DMF or EtOAc may restore performance. |
| Extra-column Volume | Excessive volume from tubing, injector, or detector cell can contribute to peak broadening and tailing. Action: Minimize the length and internal diameter of all tubing. Use a low-volume detector cell if possible. |
Problem 3: Peak Splitting
A single peak appearing as two or more is a common issue.
| Potential Cause | Suggested Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Action: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. |
| Column Void or Blocked Frit | A void at the column inlet or a partially blocked frit can disrupt the sample band. Action: Reverse flush the column (if the manufacturer allows). If the problem continues, the column may need to be replaced. |
| Co-elution of Very Similar Isomers | What appears as a split peak might be two distinct, very closely eluting isomers. Action: Inject a smaller sample volume to see if the peaks become more defined. Further optimize the method (mobile phase, temperature, stationary phase) to improve resolution. |
Logical Troubleshooting Workflow
Here is a visual guide to a systematic troubleshooting approach for improving the resolution of seco-bisabolane isomers.
Caption: A step-by-step workflow for troubleshooting poor resolution of seco-bisabolane isomers.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a separation method for seco-bisabolane isomers?
A: For chiral seco-bisabolane isomers (enantiomers), a good starting point is to screen several polysaccharide-based chiral stationary phases (e.g., Chiralcel® OD-H, Chiralpak® AD-H) under normal-phase conditions. A typical mobile phase would be a mixture of hexane or heptane (B126788) with a small percentage of an alcohol modifier like isopropanol or ethanol. For diastereomers, a normal-phase separation on a standard silica or cyano column can also be effective.
Q2: How does temperature affect the separation of my isomers?
A: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1] Increasing the temperature generally decreases the mobile phase viscosity, which can improve peak efficiency and reduce run times. However, it can also alter the selectivity by affecting the interactions between the analytes and the stationary phase. It is recommended to screen a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to find the optimal condition for your specific separation.
Q3: My peaks are tailing. What is the most likely cause and how do I fix it?
A: For silica-based columns, the most common cause of peak tailing for polar or ionizable compounds is secondary interactions with residual silanol groups on the stationary phase.[1] In reversed-phase mode, adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase can suppress these interactions. In normal-phase, ensuring the mobile phase is sufficiently non-polar and the sample is free of water can help. Column contamination is another frequent cause, which may require flushing with a strong solvent.
Q4: I see a "ghost peak" in my chromatogram. What is it and how can I get rid of it?
A: Ghost peaks are extraneous peaks that do not come from your injected sample. They are often caused by impurities in the mobile phase, carryover from a previous injection, or bleed from system components. To eliminate them, ensure you are using high-purity HPLC-grade solvents, flush the injector and system thoroughly between runs, and check for any degrading PEEK tubing or other components in the flow path.
Q5: Can I use gradient elution for chiral separations?
A: Yes, gradient elution can be used for chiral separations, especially for complex mixtures containing compounds with a wide range of polarities. However, it's often recommended to start method development with isocratic elution to establish baseline separation conditions. If you do use a gradient, ensure the column is thoroughly equilibrated with the initial mobile phase composition before each injection to ensure reproducible retention times.
Experimental Protocols
The following are representative starting protocols for the separation of sesquiterpene isomers. These should be optimized for your specific seco-bisabolane isomers.
Protocol 1: Chiral Separation of Sesquiterpene Enantiomers (Normal-Phase)
This protocol is a starting point for separating enantiomeric seco-bisabolane isomers.
-
Column: Chiralpak® AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Optimization Strategy:
-
If resolution is poor, adjust the isopropanol content in small increments (e.g., from 10% to 8% or 12%).
-
Screen other alcohol modifiers like ethanol.
-
Optimize the temperature between 25°C and 40°C.
Protocol 2: Diastereomer Separation (Normal-Phase)
This protocol is suitable for separating diastereomeric seco-bisabolane isomers.
-
Column: Silica or Cyano-propyl bonded silica, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethyl Acetate (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Optimization Strategy:
-
Adjust the ratio of hexane to ethyl acetate.
-
Try other solvent systems like hexane/isopropanol.
Protocol 3: General Isomer Screening (Reversed-Phase)
While less common for chiral separations of terpenes, reversed-phase can be useful for diastereomers or as a screening tool.
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
Gradient: 50% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water.
Method Development Workflow
The following diagram illustrates a typical workflow for developing a robust HPLC method for isomer separation.
Caption: A streamlined workflow for developing an HPLC method for seco-bisabolane isomer separation.
References
Technical Support Center: Stability of Sesquiterpene Lactones in Different Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of sesquiterpene lactones (STLs) in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues encountered during research.
Troubleshooting Guides and FAQs
This section addresses specific problems you might encounter during your experiments with sesquiterpene lactones.
Question: My sesquiterpene lactone solution is showing a precipitate. What should I do?
Answer:
Precipitation can occur for several reasons:
-
Poor Solubility: You may have exceeded the solubility limit of the compound in your chosen solvent. While many STLs dissolve in solvents like DMSO, acetone, chloroform, dichloromethane, and ethyl acetate, their solubility in aqueous solutions can be limited.[1]
-
Temperature Effects: Solubility is often temperature-dependent. If you have stored your solution at a low temperature, allow it to warm to room temperature and vortex or sonicate to see if the precipitate redissolves.
-
Degradation: The degradation products of an STL may be less soluble than the parent compound, leading to precipitation over time.
Troubleshooting Steps:
-
Gently warm the solution and vortex or sonicate to attempt redissolution.
-
If the precipitate remains, it is best to prepare a fresh solution.
-
To prevent future precipitation, consider preparing smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1]
Question: I am observing a loss of biological activity in my experiments. Could this be related to the stability of my sesquiterpene lactone?
Answer:
Yes, a loss of biological activity is a strong indicator of chemical instability.[1] Sesquiterpene lactones, particularly those containing an α-methylene-γ-lactone moiety, are susceptible to degradation, which can lead to a decrease or complete loss of their biological effects. The primary degradation pathway is often the hydrolysis of the lactone ring.[1]
To mitigate this:
-
Prepare fresh dilutions of your stock solution for each experiment.
-
Minimize the time the compound spends in aqueous buffers, especially at neutral or alkaline pH.
-
Conduct a time-course experiment to assess the stability of the STL in your specific experimental medium.[2]
Question: What are the best practices for preparing and storing stock solutions of sesquiterpene lactones?
Answer:
Proper preparation and storage are crucial for maintaining the integrity of your STL stock solutions.
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[3] Protic solvents like ethanol (B145695) and methanol (B129727) can react with the STL molecule, especially during long-term storage.[3]
-
Storage Temperature: For long-term stability, store stock solutions at -80°C.[2] If storing as a solid powder, -20°C is recommended.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1]
-
Light Protection: Store solutions in amber or opaque vials to protect them from light, as many organic compounds are light-sensitive.[2]
Quantitative Data on Sesquiterpene Lactone Stability
The stability of sesquiterpene lactones is influenced by various factors. The following tables summarize available quantitative and qualitative data.
Table 1: Stability of Sesquiterpene Lactones Under Different pH and Temperature Conditions
| Sesquiterpene Lactone Type | Condition | Observation | Reference |
| Bearing a side chain | pH 7.4, 37°C, 96 hours | Loss of the side chain | |
| Bearing a side chain | pH 5.5, 25°C, 96 hours | Stable | [4] |
| Not bearing a side chain | pH 5.5 - 7.4, 25-37°C, 96 hours | Stable | [4] |
| Eremantholide C | Acidic (HCl 1M), Room Temp, 3 days | Degraded | [4] |
| Eremantholide C | Alkaline (NaOH 0.5M), Room Temp, 3 days | Degraded | [4] |
| Eremantholide C | Neutral (water), Room Temp, 3 days | Stable | [4] |
| 11α,13-dihydrohelenalin esters (in Arnica tincture) | +4°C, 3 years | 13% decrease in content | |
| 11α,13-dihydrohelenalin esters (in Arnica tincture) | +25°C, 3 years | 32% decrease in content | |
| 11α,13-dihydrohelenalin esters (in Arnica tincture) | +30°C, 3 years | 37% decrease in content |
Table 2: Stability of Sesquiterpene Lactones in Different Solvents
| Sesquiterpene Lactone | Solvent | Storage Condition | Stability/Observation | Reference |
| Eremantholide C | Ethanolic extract | Room Temperature, 6 months | Stable | |
| Eremantholide C | Ethanolic extract | 40°C | Loss of stability | [4] |
| Eremantholide C | Ethanolic extract | 8°C | Increased stability | [4] |
| General STLs | DMSO | -80°C | Recommended for long-term storage of stock solutions | [2] |
| General STLs | Protic solvents (e.g., Ethanol) | Long-term storage | Potential for adduct formation | |
| Costunolide | DMSO, DMF | Not specified | Soluble | [5] |
| Total Sesquiterpenes (from powdered Aucklandia lappa root) | Methanol | 15-20 days | ~20% loss | [6] |
| Enhydrin and Uvedalin | Methanol (stock), then plasma | 4°C | Stable for at least 1 month (in methanol) | [7] |
Experimental Protocols
This section provides detailed methodologies for assessing the stability of sesquiterpene lactones.
Protocol 1: Forced Degradation Study of a Sesquiterpene Lactone
This protocol is designed to intentionally degrade the STL to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials and Reagents:
-
Sesquiterpene lactone of interest
-
HPLC-grade methanol, acetonitrile (B52724), water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a PDA or UV detector and a C18 column
2. Stock Solution Preparation:
-
Prepare a stock solution of the STL in methanol at a concentration of 1 mg/mL.[4]
3. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Store at room temperature for 3 days, protected from light.[4]
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 M NaOH. Store at room temperature for 3 days, protected from light.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Store at room temperature for 3 days, protected from light.[4]
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of ultrapure water. Store at room temperature for 3 days, protected from light.[4]
-
Thermal Degradation: Place a sample of the stock solution in an oven at a controlled temperature (e.g., 60-80°C) for a specified period.
-
Photodegradation: Expose a sample of the stock solution to UV light.
4. Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and alkaline samples before injection.
-
Analyze all samples by HPLC to observe the degradation of the parent peak and the appearance of new peaks corresponding to degradation products.
Protocol 2: HPLC Method for Stability Testing
This protocol outlines a general HPLC method for quantifying the degradation of a sesquiterpene lactone over time.
1. HPLC System and Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[8][9] The specific gradient will need to be optimized for your compound.
-
Column Temperature: 30°C[4]
-
Detection: UV detection at a wavelength where the STL has maximum absorbance (often around 210-225 nm).[8][9] A PDA detector is recommended to monitor for the appearance of degradation products with different spectral properties.[4]
2. Sample Preparation and Analysis:
-
Prepare a solution of your STL in the solvent of interest at a known concentration.
-
Inject a sample at time zero (T=0) to determine the initial peak area.
-
Store the solution under your desired test conditions (e.g., room temperature, 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours, and then daily or weekly), inject an aliquot of the solution and record the peak area of the STL.
-
Calculate the percentage of the STL remaining at each time point relative to the T=0 sample.
Visualizations
The following diagrams illustrate key workflows and concepts related to sesquiterpene lactone stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Solubility of Sesquiterpenoids in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of sesquiterpenoids.
Frequently Asked Questions (FAQs)
Q1: My sesquiterpenoid compound is precipitating in my aqueous-based in vitro assay. What are the common causes and solutions?
A1: Precipitation of sesquiterpenoids in aqueous media is a frequent issue due to their hydrophobic nature.[1] The primary cause is their low water solubility. Here are some common reasons and initial troubleshooting steps:
-
Insufficient Dissolution in Stock Solution: Ensure your sesquiterpenoid is fully dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before preparing the final aqueous dilution.[1]
-
High Final Concentration of Organic Solvent: While a co-solvent is often necessary, high concentrations can be toxic to cells or interfere with the assay. Keep the final concentration of the organic solvent (e.g., DMSO) consistent and at a non-toxic level, typically below 0.5%.[1]
-
Compound Aggregation: At concentrations above their solubility limit, sesquiterpenoid molecules can aggregate and precipitate out of solution.[1]
Initial Solutions:
-
Optimize Co-solvent Concentration: Determine the minimal amount of co-solvent required to maintain solubility at your desired final concentration.
-
Sonication: Briefly sonicate your final solution to aid in the dispersion of the compound.
-
Serial Dilutions: Prepare serial dilutions from your stock solution to achieve the final desired concentration, ensuring thorough mixing at each step.
Q2: What are the most effective methods to improve the solubility of sesquiterpenoids for biological assays?
A2: Several techniques can be employed to enhance the aqueous solubility of sesquiterpenoids. The choice of method often depends on the specific compound, the required concentration, and the experimental context. Key strategies include:
-
Co-solvents: Using water-miscible organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols can increase the solubility of nonpolar molecules.[2][3][4]
-
Surfactants: Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[5][6][7] Nonionic surfactants like Tween 20 or Triton X-100 are often used in in vitro assays.[8][9]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate sesquiterpenoids, forming a water-soluble complex.[10][11][12]
-
Nanoparticle-based Formulations: Encapsulating sesquiterpenoids into nanoparticles, such as liposomes or polymeric nanoparticles, can significantly improve their solubility and bioavailability.[13][14][15][16]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results with a sesquiterpenoid.
-
Potential Cause: Inconsistent compound solubility and uneven exposure of cells to the compound.[1]
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually inspect your stock and final solutions for any signs of precipitation. If necessary, gently warm or sonicate the stock solution.
-
Consistent Vehicle Control: Use the same final concentration of the vehicle (e.g., DMSO) in all wells, including controls.[1]
-
Consider a Solubilization Strategy: If simple co-solvency is insufficient, explore using cyclodextrins or surfactants to improve solubility and reduce variability.
-
Cell Seeding Uniformity: Ensure a homogenous cell suspension and precise pipetting to maintain consistent cell numbers across wells.[1]
-
Issue 2: The required concentration of my sesquiterpenoid for a specific bioassay exceeds its solubility limit in a tolerable co-solvent concentration.
-
Potential Cause: The intrinsic low solubility of the sesquiterpenoid cannot be overcome by simple co-solvency alone.
-
Troubleshooting Steps:
-
Cyclodextrin Complexation: This is a highly effective method to significantly increase the aqueous solubility of hydrophobic compounds.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[11]
-
Nanoparticle Formulation: For both in vitro and in vivo studies, formulating the sesquiterpenoid into nanoparticles can achieve higher effective concentrations and may also provide controlled release.[14][18]
-
Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier at a solid state, which can enhance the dissolution rate.[19][20]
-
Quantitative Data on Solubility Enhancement
The following tables summarize the quantitative improvements in solubility and bioactivity achieved with different formulation strategies for sesquiterpenoids and other poorly soluble compounds.
Table 1: Enhancement of Sesquiterpenoid Cytotoxicity with Nanoparticle Formulation
| Sesquiterpenoid | Formulation | Cancer Cell Line | IC₅₀ (µM) | Fold Improvement |
| Parthenolide | Free Drug | Panc-1 (Pancreatic) | 39 | - |
| fGn Nanoparticles | Panc-1 (Pancreatic) | 9.5 | 4.1 | |
| Parthenolide | Free Drug | HepG2 (Liver) | 50.89 | - |
| Nanocrystals | HepG2 (Liver) | 33.62 | 1.5 | |
| Eremantholide C | Liposomal | Caco-2 (Colon) | 0.28 | - |
| Goyazensolide | Liposomal | Caco-2 (Colon) | 0.96 | - |
Note: Data compiled from multiple sources. Experimental conditions may vary.[1]
Table 2: Solubility Enhancement using Cyclodextrins
| Compound | Cyclodextrin | Solubility Enhancement |
| Hyperoside | 2-hydroxypropyl-β-cyclodextrin | 9-fold increase in water solubility[17] |
| Azadirachtin | beta-cyclodextrin | Up to 2.7 mg/mL |
| Azadirachtin | hydroxypropyl-beta-cyclodextrin | Up to 1.6 mg/mL |
| A poorly soluble drug | 2,6-dimethyl-CD | Tremendous increase in concentration compared to β-CD[12] |
Experimental Protocols
Protocol 1: Preparation of a Sesquiterpenoid-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple and effective method for preparing a solid inclusion complex of a sesquiterpenoid with hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Molar Ratio Calculation: Determine the desired molar ratio of the sesquiterpenoid to HP-β-CD (e.g., 1:1).
-
Mixing: Accurately weigh the sesquiterpenoid and HP-β-CD and place them in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the powder mixture. Knead the mixture thoroughly with a pestle for 30-45 minutes to form a homogeneous paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely evaporated.
-
Pulverization and Sieving: Grind the dried solid mass into a fine powder using the mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization (Optional but Recommended):
-
Dissolution Studies: Compare the dissolution profile of the inclusion complex to the pure sesquiterpenoid in an aqueous buffer (e.g., PBS pH 7.4).
-
Solid-State Analysis: Use techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD) to confirm the formation of the inclusion complex.[19]
-
Protocol 2: Preparation of Sesquiterpenoid-Loaded Polymeric Nanoparticles (Emulsification-Diffusion Method)
This protocol outlines the preparation of polylactic acid (PLA) nanoparticles loaded with a sesquiterpene lactone (STL).[14]
-
Organic Phase Preparation: Dissolve 10 mg of the STL and 100 mg of PLA in 2 mL of a suitable organic solvent like dichloromethane (B109758) (CH₂Cl₂) to form the organic phase.[14]
-
Emulsification: Add the organic phase to 6 mL of an aqueous solution of a stabilizer, such as 2% (w/v) polyvinyl alcohol (PVA).[14]
-
Homogenization: Homogenize the mixture using a high-shear mixer (e.g., Ultra Turrax) at high speed (e.g., 24,000 rpm) for 30 minutes in an ice bath.[14]
-
Dilution: Dilute the resulting emulsion with an additional 6 mL of a 1% (w/v) PVA solution.[14]
-
Solvent Evaporation: Remove the organic solvent (CH₂Cl₂) by stirring the emulsion (e.g., at 500 rpm) overnight at room temperature.[14]
-
Nanoparticle Collection: The resulting nanoparticle suspension can be used directly or further processed (e.g., centrifugation and washing) to purify the nanoparticles.
Visualizations
Caption: General workflow for selecting a sesquiterpenoid solubilization strategy.
Many sesquiterpenoids exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.[21][22] A common target is the NF-κB pathway.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 5. jocpr.com [jocpr.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of Nonionic Surfactants for Improvement of Terpene Production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. scienceasia.org [scienceasia.org]
- 13. Recent Nano-based Therapeutic Intervention of Bioactive Sesquiterpenes: Prospects in Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of Sesquiterpene Lactone-Loaded PLA Nanoparticles and Evaluation of Their Antitrypanosomal Activity | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Nanoparticles as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nano-Drug Delivery Systems Based on Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. ijmsdr.org [ijmsdr.org]
- 21. mdpi.com [mdpi.com]
- 22. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Artifacts in the Extraction of Natural Products from Alpinia
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alpinia species. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of artifacts during the extraction of valuable natural products. By understanding and controlling critical extraction parameters, you can ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of bioactive compounds in Alpinia species that are susceptible to artifact formation?
A1: Alpinia species are rich in several classes of bioactive compounds that can be prone to degradation and artifact formation during extraction. The most common include:
-
Flavonoids: Such as galangin (B1674397) and kaempferide, which are susceptible to oxidation and hydrolysis.
-
Diarylheptanoids: These phenolic compounds can undergo degradation through oxidation and other reactions, especially when exposed to heat and certain solvents.
-
Essential Oils: The volatile nature of these compounds makes them susceptible to loss and chemical modification at elevated temperatures.
Q2: What are the primary drivers of artifact formation during the extraction of Alpinia natural products?
A2: Artifact formation is primarily driven by a combination of factors that can lead to the chemical transformation of the native compounds. Key drivers include:
-
Elevated Temperatures: Many bioactive compounds in Alpinia are thermolabile and can degrade or react to form new compounds at high temperatures.
-
pH Extremes: Both acidic and basic conditions can catalyze hydrolysis and other degradation reactions of flavonoids and diarylheptanoids.
-
Choice of Solvent: Solvents can react with the natural products. For example, using methanol (B129727) can lead to the formation of methyl esters. Solvents can also contain impurities like peroxides that can cause oxidation.
-
Presence of Oxygen and Light: Exposure to air and light can promote oxidation of phenolic compounds, leading to the formation of quinones and other degradation products.
-
Enzymatic Activity: If fresh plant material is used, endogenous enzymes can degrade the target compounds if not properly deactivated.
Q3: How can I detect the presence of artifacts in my Alpinia extract?
A3: Detecting artifacts requires careful analytical investigation. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Comparing the chromatograms of extracts prepared under different conditions (e.g., low vs. high temperature) can reveal the appearance of new peaks or the disappearance of known peaks, suggesting artifact formation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying unknown peaks. Artifacts may appear as unexpected molecular weights, such as the addition of a methyl group when using methanol as a solvent.
-
Forced Degradation Studies: Intentionally subjecting a purified compound to stress conditions (acid, base, heat, oxidation, light) and analyzing the resulting mixture can help to identify potential degradation products and artifacts.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Artifact Formation: New compounds may have been formed during extraction due to heat, pH, or solvent reactivity. | 1. Optimize Temperature: Conduct extractions at room temperature or below. Use a rotary evaporator with a water bath set to a low temperature (<40°C) for solvent removal. 2. Control pH: Maintain a neutral pH during extraction and workup. If pH adjustment is necessary, use dilute acids or bases and minimize exposure time. 3. Solvent Selection: Use high-purity solvents. Avoid methanol if esterification is a concern; ethanol (B145695) is often a safer alternative. Ensure solvents are free of peroxides. |
| Low yield of target compounds. | Degradation: The target compounds may be degrading under the extraction conditions. | 1. Protect from Light and Air: Use amber glassware and consider performing extractions under an inert atmosphere (e.g., nitrogen or argon). 2. Minimize Extraction Time: Use more efficient extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction times. 3. Enzyme Deactivation: If using fresh plant material, consider flash-freezing in liquid nitrogen followed by lyophilization, or blanching in hot solvent to deactivate enzymes. |
| Inconsistent results between batches. | Variability in Extraction Conditions: Minor changes in temperature, extraction time, or solvent quality can lead to different levels of artifact formation. | 1. Standardize Protocols: Develop and strictly adhere to a standardized extraction protocol. Document all parameters for each extraction. 2. Quality Control of Solvents: Use solvents from the same supplier and batch, if possible. Test for peroxides if oxidation is suspected. |
Data Presentation: Impact of Extraction Conditions on Compound Stability
The following tables summarize quantitative data on the stability of key bioactive compounds from Alpinia under different conditions.
Table 1: Influence of Thermal Treatment on the Concentration of Bioactive Compounds in Alpinia officinarum Rhizome
| Compound | Initial Concentration (mg/kg) | Concentration after Frying for 10 min (mg/kg) | % Degradation |
| Zingerone | 185.5 | 8.9 | 95.2% |
| 3-Phenylpropanoic Acid | 120.3 | 5.8 | 95.2% |
| Pinobanksin | 537.8 | 15.7 | 97.1% |
| Kaempferol | 89.2 | 41.3 | 53.7% |
| Pinocembrin | 115.4 | 12.1 | 89.5% |
| Galangin | 197.7 | 98.2 | 50.3% |
| Kaempferide | 102.5 | 45.1 | 56.0% |
| Acacetin | 78.6 | 39.8 | 49.4% |
Data adapted from a study on the thermal processing of Alpinia officinarum rhizome.
Table 2: Effect of Solvent on the Extraction Yield of Flavonoids from Alpinia Species
| Alpinia Species | Extraction Method | Solvent | Total Flavonoid Content (mg Quercetin Equivalent/g extract) | Reference |
| Alpinia zerumbet | Ultrasonic | 70% Ethanol | 140 | [1] |
| Alpinia zerumbet | Ultrasonic | Water | 80 | [1] |
| Alpinia galanga | Maceration | 60% Methanol | 278.15 | |
| Alpinia galanga | Maceration | 60% Ethanol | 234.54 | |
| Alpinia galanga | Maceration | Water | 203.86 |
Note: Higher extraction yields do not always correlate with lower artifact formation. The choice of solvent should also consider the stability of the target compounds.
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Flavonoids from Alpinia Leaves with Minimized Degradation
This protocol is designed to maximize the extraction of flavonoids while minimizing their degradation by using a short extraction time and controlled temperature.
Materials and Equipment:
-
Dried and powdered Alpinia leaves
-
70% Ethanol (v/v) in deionized water
-
Ultrasonic bath with temperature control
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator with a water bath
-
Amber glass collection flasks
Methodology:
-
Sample Preparation: Weigh 10 g of dried, powdered Alpinia leaves and place into a 250 mL amber glass flask.
-
Solvent Addition: Add 200 mL of 70% ethanol to the flask.
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath. Set the temperature to 25°C and sonicate for 30 minutes.
-
Filtration: After sonication, immediately filter the mixture through Whatman No. 1 filter paper into an amber glass collection flask.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.
-
Storage: Store the concentrated extract in an amber vial at -20°C to prevent further degradation.
Protocol 2: Cold Maceration for Heat-Sensitive Diarylheptanoids from Alpinia Rhizomes
This protocol avoids the use of heat, which is critical for preserving the integrity of thermolabile diarylheptanoids.
Materials and Equipment:
-
Fresh or dried and powdered Alpinia rhizomes
-
Ethyl acetate (B1210297) (HPLC grade)
-
Amber glass container with a tight-fitting lid
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator with a chiller
Methodology:
-
Sample Preparation: Weigh 20 g of powdered Alpinia rhizomes and place into a 500 mL amber glass container.
-
Solvent Addition: Add 400 mL of ethyl acetate to the container.
-
Maceration: Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature (20-25°C) for 24 hours. Ensure the container is protected from direct light.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper into an amber glass collection flask.
-
Re-extraction (Optional): To improve yield, the plant residue can be re-extracted with a fresh portion of ethyl acetate for another 24 hours.
-
Solvent Evaporation: Combine the filtrates and concentrate using a rotary evaporator. Use a chiller to maintain a low temperature for the condenser and keep the water bath at or below 30°C.
-
Storage: Store the resulting extract in an amber vial under a nitrogen atmosphere at -20°C or below.
Mandatory Visualizations
The following diagrams illustrate key concepts related to artifact formation and prevention in the extraction of natural products from Alpinia.
Caption: Experimental workflow for Alpinia extraction, highlighting stages prone to artifact formation.
References
Technical Support Center: Optimizing Cell-Based Assays for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3,4-Seco-3-oxobisabol-10-ene-4,1-olide in cell-based assays. The information is designed to assist in the optimization of experimental conditions and to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for lipophilic compounds like this compound.[1] It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]
Q2: My compound is precipitating in the cell culture medium. How can I improve its solubility?
A2: Poor solubility is a common issue with natural products.[1] Besides using a minimal concentration of DMSO, you can try gentle sonication or vortexing of the stock solution to aid dissolution.[1] After dilution in the medium, visually inspect the wells for any precipitate under a microscope. If precipitation persists, consider using a lower concentration range or exploring the use of non-ionic surfactants or other solubilizing agents, ensuring they do not interfere with the assay.
Q3: I am observing high variability between replicate wells in my cytotoxicity assay. What are the potential causes?
A3: High variability can stem from several factors, including inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[2] Ensure your cells are in a single-cell suspension before seeding and that you are using calibrated pipettes. To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media.[3][4]
Q4: My MTT assay results show a high background or color interference. What should I do?
A4: Natural products can sometimes interfere with colorimetric assays.[1] To account for this, include "compound-only" controls (wells with the compound at all tested concentrations in media, but without cells).[1] Subtract the absorbance of these wells from your experimental wells. If the interference is significant, consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.[1]
Troubleshooting Guides
Guide 1: Unexpectedly Low Cytotoxicity or Bell-Shaped Dose-Response Curve
| Symptom | Possible Cause | Troubleshooting Steps |
| No significant cell death even at high concentrations. | Compound Insolubility: The compound may be precipitating out of solution, reducing its effective concentration. | 1. Visually inspect wells for precipitate. 2. Attempt to improve solubility using gentle sonication of the stock solution.[1] 3. Test a lower, more soluble concentration range. |
| Incorrect Incubation Time: The incubation period may be too short for the compound to induce a cytotoxic effect. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.[2][5] | |
| Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action. | 1. Test the compound on a panel of different cell lines. 2. Include a positive control compound known to induce cytotoxicity in your chosen cell line. | |
| Cytotoxic effect decreases at higher concentrations (Bell-shaped curve). | Compound Aggregation: At higher concentrations, the compound may be forming aggregates that are less bioavailable to the cells.[1] | 1. This phenomenon has been observed for various compounds.[1] 2. Focus on the dose-response relationship at lower, non-aggregating concentrations. 3. Consider dynamic light scattering (DLS) to check for aggregate formation in your stock solution. |
Guide 2: Inconsistent or Non-Reproducible Results Between Experiments
| Symptom | Possible Cause | Troubleshooting Steps |
| IC50 values vary significantly between experimental repeats. | Variable Cell Health and Passage Number: Cells that are unhealthy, over-confluent, or at a high passage number can respond differently.[6] | 1. Use cells that are in the logarithmic growth phase.[4] 2. Maintain a consistent, low passage number for your experiments.[6] 3. Always perform a viability count before seeding.[6] |
| Reagent Variability: Inconsistent preparation of reagents or using reagents from different lots can introduce variability.[6] | 1. Prepare fresh reagents whenever possible.[2] 2. If using aliquots, avoid multiple freeze-thaw cycles.[2] 3. Document lot numbers of all reagents used.[6] | |
| Inconsistent Experimental Timeline: Variations in incubation times or the timing of reagent addition can affect results. | 1. Develop and adhere to a strict Standard Operating Procedure (SOP) for the entire workflow.[2] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.[1] Include vehicle-only and untreated controls.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 10 minutes and read the absorbance at 570 nm using a microplate reader.[1]
Protocol 2: General Workflow for Cell-Based Assay Optimization
The following workflow outlines the key steps for optimizing any cell-based assay with a novel compound.
Caption: General workflow for optimizing cell-based assays.
Potential Signaling Pathway
Given that many natural products exhibit anti-cancer and anti-inflammatory properties, a hypothetical signaling pathway that could be modulated by this compound is the NF-κB pathway, a key regulator of inflammation and cell survival.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. biocompare.com [biocompare.com]
Technical Support Center: Quantification of Sesquiterpenoids by LC-MS
Welcome to the technical support center for the analysis of sesquiterpenoids using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges in their analytical workflows.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the quantification of sesquiterpenoids.
Q1: My signal intensity is low and highly variable between injections. Could this be a matrix effect?
A: Yes, high variability and poor signal intensity are classic symptoms of matrix effects.[1] Matrix effects occur when co-eluting compounds from the sample matrix, such as salts, lipids, or other metabolites, interfere with the ionization of your target sesquiterpenoid analyte in the MS source.[2][3] This interference can either suppress the signal (ion suppression) or, less commonly, enhance it (ion enhancement), leading to poor accuracy, reproducibility, and sensitivity.[4][5] Electrospray ionization (ESI) is generally more susceptible to these effects than atmospheric pressure chemical ionization (APCI).[3]
Q2: How can I definitively diagnose if matrix effects are impacting my results?
A: There are two primary methods to confirm and quantify matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify where ion suppression or enhancement occurs in your chromatogram.[1] A solution of your analyte is continuously infused into the mass spectrometer after the analytical column. When a blank matrix extract is injected, any dips or peaks in the analyte's steady signal baseline indicate retention times where matrix components are causing interference.[1]
-
Matrix-Matched Calibration Curves: This quantitative approach compares the slope of a calibration curve prepared in a pure solvent with one prepared in a blank matrix extract (a sample known to not contain your analyte).[1] A significant difference between the slopes is a strong indicator of matrix effects.[6]
Q3: I've confirmed matrix effects are present. What are the most effective strategies to mitigate them?
A: Mitigation strategies can be grouped into three main categories:
-
Improve Sample Preparation: The most direct approach is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective for cleaning up complex samples.[7][8]
-
Optimize Chromatography: Modifying the LC method to improve chromatographic resolution can separate the target sesquiterpenoid from co-eluting matrix components. This can involve using columns with different selectivities (e.g., Biphenyl instead of C18) or adjusting the mobile phase gradient.[9][10]
-
Use Appropriate Calibration Strategies: If matrix effects cannot be eliminated, their impact can be compensated for. The gold standard is the use of a stable isotope-labeled internal standard (SIL-IS) for your specific analyte, as it co-elutes and experiences the same matrix effects.[2] If a SIL-IS is unavailable, the method of standard addition or creating matrix-matched calibration curves are viable alternatives.[2][6]
Q4: I am struggling to separate sesquiterpenoid isomers. Why is this happening and how can I improve it?
A: Sesquiterpenoids form a large and diverse class of compounds with more than 7,000 known structures, many of which are structural isomers.[11] These isomers often have identical masses and similar physicochemical properties, making them difficult to differentiate by MS alone and challenging to separate chromatographically.[9] Inaccurate quantification can occur if isomers are not resolved.[9][12]
To improve separation:
-
Column Selection: Test columns with different stationary phase chemistries. While C18 is common, phases like Biphenyl or those designed for polar analytes can offer alternative selectivity.[9] Ultra-performance LC (UPLC) systems with sub-2 µm particle size columns can also provide significantly higher resolution.[13]
-
Mobile Phase Optimization: Adjusting the organic solvent (e.g., methanol (B129727) vs. acetonitrile) and additives (e.g., formic acid, ammonium (B1175870) formate) can alter selectivity and improve separation.[8][14]
-
Gradient Optimization: Employing a shallower, longer gradient can enhance the resolution between closely eluting peaks.[10]
Q5: My sesquiterpenoid analyte has very low sensitivity. How can I increase the signal?
A: Low sensitivity for sesquiterpenoids can stem from their inherent chemical properties, particularly their nonpolar nature and potential for poor ionization.
-
Optimize Ion Source Parameters: Systematically tune the ion source settings, including gas flows, temperatures, and voltages, by infusing a standard of your analyte.[8][15]
-
Check Mobile Phase Compatibility: Ensure your mobile phase additives are volatile and promote ionization. Formic acid (0.1%) is a common choice for positive mode ESI.[8] Avoid non-volatile buffers and ion-pairing agents like trifluoroacetic acid (TFA), which can cause significant signal suppression.[15]
-
Consider a Different Ionization Technique: If ESI provides a poor signal, APCI may be more effective for less polar compounds like many sesquiterpenes.
-
Reduce Flow Rate: Lowering the LC flow rate (e.g., by moving to a smaller inner diameter column) can increase ionization efficiency in ESI, leading to better sensitivity.[16]
Q6: A certified reference standard is not available for my target sesquiterpenoid. How can I perform quantification?
A: This is a common challenge. While absolute quantification is not possible without a specific standard, several semi-quantitative approaches can be used:
-
Use a Structurally Similar Standard: Select a commercially available sesquiterpenoid standard that is as structurally close to your analyte as possible. The results will be an estimate, and it should be clearly reported as a "surrogate standard" quantification.
-
Relative Quantification: If you are comparing samples (e.g., treated vs. untreated), you can report the relative change in the analyte's peak area across the sample set. This provides valuable information on trends without needing an absolute concentration.
-
Class-Based Quantification: Use a single standard to represent an entire class of compounds (e.g., one sesquiterpene lactone standard to quantify all detected sesquiterpene lactones). This approach has limitations but can be useful for screening purposes.[17]
Data Presentation
Table 1: Comparison of LC Columns for Isomer Separation
This table summarizes common LC column phases and their utility for separating challenging sesquiterpenoid isomers.
| Column Stationary Phase | Principle of Separation | Best Suited For | Key Advantages | Considerations |
| C18 (ODS) | Reversed-Phase (Hydrophobic) | General purpose, nonpolar to moderately polar sesquiterpenoids. | Widely available, robust, extensive literature. | May provide insufficient resolution for very similar isomers.[9] |
| Biphenyl | Reversed-Phase with π-π Interactions | Aromatic or unsaturated sesquiterpenoids. | Offers alternative selectivity to C18, can resolve isomers that co-elute on C18.[9] | Different elution order compared to C18 requires method re-optimization. |
| Pentafluorophenyl (PFP) | Mixed-Mode (Hydrophobic, π-π, Dipole-Dipole) | Polar and isomeric sesquiterpenoids, especially those with carbonyls or hydroxyls. | Unique selectivity for positional isomers and compounds with electron-withdrawing groups. | Can be sensitive to mobile phase composition. |
| HILIC | Hydrophilic Interaction | Highly polar, oxygenated sesquiterpenoids (e.g., glycosides). | Excellent retention for compounds that are not retained on reversed-phase columns.[18] | Requires careful equilibration; sensitive to water content in the sample solvent. |
| Chiral Phases | Enantioselective Interactions | Separation of enantiomers (optical isomers). | The only way to separate enantiomers chromatographically. | Expensive, specific to certain compound classes, may have lower efficiency. |
Table 2: Quantifying and Interpreting Matrix Effects
This table outlines the calculation used to determine the extent of matrix effects. The calculation requires comparing the analyte's peak area in a post-extraction spiked matrix sample to its area in a neat solvent at the same concentration.[3]
| Calculation Formula | Result Interpretation | Implication for Quantification |
| Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solvent) [1] | MF < 1 | Ion Suppression: The matrix is reducing the analyte signal. |
| MF > 1 | Ion Enhancement: The matrix is increasing the analyte signal. | |
| MF = 1 | No Matrix Effect: The matrix is not interfering with ionization. | |
| % Matrix Effect = (MF - 1) * 100 | Negative Value (%) | Indicates the percentage of signal suppression. |
| Positive Value (%) | Indicates the percentage of signal enhancement. |
Acceptable range is often considered to be within ±20%. Values outside this range indicate that matrix effects are significant and must be addressed.[5]
Experimental Protocols
Protocol 1: Assessing Matrix Effects Using Matrix-Matched Calibration Curves
This protocol provides a step-by-step guide to determine if matrix effects are influencing your quantification.
-
Objective: To quantitatively assess the impact of the sample matrix on analyte ionization.
-
Materials:
-
Your target sesquiterpenoid analytical standard.
-
High-purity solvent (e.g., methanol or acetonitrile).
-
Blank matrix sample (e.g., plasma, plant extract from a source known to lack the analyte).
-
-
Procedure:
-
Prepare Solvent Calibration Curve:
-
Create a stock solution of the sesquiterpenoid standard in the neat solvent.
-
Perform a serial dilution to prepare at least five calibration points covering the expected concentration range.
-
-
Prepare Matrix-Matched Calibration Curve:
-
Process the blank matrix sample using your established extraction procedure (e.g., protein precipitation, LLE, or SPE).
-
Evaporate the final extract to dryness and reconstitute it in a known volume of solvent. This is your "matrix extract."
-
Spike the matrix extract with the sesquiterpenoid standard at the same concentration levels as the solvent curve. This must be done after the extraction to evaluate the effect of the extracted matrix components on the ionization process.
-
-
LC-MS Analysis:
-
Analyze both sets of calibration curves (solvent and matrix-matched) using your LC-MS method.
-
-
Data Analysis:
-
Generate two separate calibration curves by plotting peak area versus concentration.
-
Calculate the slope for each curve.
-
Compare the slopes. A difference of >15-20% typically indicates a significant matrix effect that requires correction.[6]
-
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Signal
Caption: A step-by-step workflow for diagnosing the root cause of low or variable analyte signals.
Diagram 2: Strategies for Mitigating Matrix Effects
Caption: Key strategies to minimize or compensate for the impact of LC-MS matrix effects.
Diagram 3: Experimental Workflow for Isomer-Resolved Quantification
Caption: A logical workflow for developing a quantitative, isomer-resolved LC-MS method.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DSpace [research-repository.griffith.edu.au]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. sciex.com [sciex.com]
- 17. Composition, concentration, and oxidant reactivity of sesquiterpenes in the southeastern U.S. - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00059H [pubs.rsc.org]
- 18. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Bisabolane Fragmentation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of bisabolane-type sesquiterpenoids is a cornerstone of natural product chemistry and drug development. However, the inherent structural similarities among bisabolane (B3257923) isomers often lead to ambiguous mass spectrometry (MS) fragmentation patterns, posing a significant analytical challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers in the accurate interpretation of their mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in interpreting the mass spectra of bisabolane sesquiterpenoids?
The primary challenge lies in the high degree of structural similarity among bisabolane isomers (e.g., α-, β-, and γ-bisabolene, and their hydroxylated analogs like bisabolol). This similarity often results in mass spectra with many shared fragment ions and only subtle differences in their relative abundances, making unambiguous identification difficult without authentic standards and careful data analysis. Furthermore, in-source fragmentation can complicate the identification of the molecular ion.
Q2: Are there any diagnostic fragment ions that can help differentiate between common bisabolane skeletons?
Yes, while complete differentiation can be complex, certain fragment ions are considered diagnostic for specific bisabolane-type skeletons. For instance, in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) analysis, diagnostic ions such as m/z 215.143, 217.158, 229.123, and 231.138 have been suggested in positive ion mode for identifying common bisabolane skeletons in complex mixtures[1]. In electron ionization (EI) mass spectrometry, the relative intensities of key fragments are crucial for distinguishing isomers.
Q3: My mass spectrum for a suspected bisabolane shows a weak or absent molecular ion peak. Is this normal?
Yes, it is not uncommon for sesquiterpenoids, including bisabolanes, to exhibit weak or even absent molecular ion (M+) peaks in EI-MS. This is due to the energetic instability of the molecular ion, which readily undergoes fragmentation. In such cases, it is crucial to look for characteristic fragment ions and consider "soft" ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) to confirm the molecular weight.
Q4: How can I distinguish between α-Bisabolol and its isomers using mass spectrometry?
Distinguishing between isomers of bisabolol by mass spectrometry alone is challenging. The fragmentation of sesquiterpene alcohols is often dominated by the loss of water (M-18) and α-cleavage adjacent to the hydroxyl group. While the mass spectra may be very similar, subtle differences in the relative abundances of certain fragment ions can be informative. For instance, the fragmentation of epi-cubebol, a sesquiterpene alcohol, shows a base peak at m/z 207 due to the loss of a methyl group, while isodauc-8-en-11-ol shows a base peak at m/z 59[1]. Comparing the full fragmentation pattern with library spectra (e.g., NIST, Wiley) and, ideally, with an authentic standard is the most reliable approach.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of bisabolane sesquiterpenoids by mass spectrometry.
Issue 1: Similar Mass Spectra for Multiple GC Peaks
Problem: You observe multiple peaks in your gas chromatogram that elute closely and exhibit very similar mass spectra, making it difficult to assign structures.
Possible Cause: You are likely dealing with a mixture of bisabolane isomers. Their similar structures lead to similar fragmentation pathways.
Solutions:
-
Careful Examination of Relative Ion Intensities: Even with similar fragments, the relative intensities can differ between isomers. Create a table comparing the relative abundances of key ions for each peak and compare them to library data for known bisabolane isomers.
-
Use of Retention Indices: Calculate the Kovats retention index for each peak and compare it to literature values. This can provide an additional layer of evidence for identification, as isomers often have distinct retention indices on a given GC column.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide highly accurate mass measurements, allowing for the determination of the elemental composition of fragment ions, which can sometimes help to differentiate isomers.
-
Tandem Mass Spectrometry (MS/MS): If using LC-MS, performing MS/MS experiments can generate unique fragmentation patterns for different isomers that may not be apparent in full scan mode.
Issue 2: Difficulty in Identifying the Correct Bisabolene (B7822174) Isomer
Problem: You have a mass spectrum that matches several bisabolene isomers in the database with similar scores.
Solution: Focus on the key differentiating fragment ions and their ratios. The table below summarizes the major fragment ions for α- and β-bisabolene based on publicly available EI mass spectra.
| m/z | α-Bisabolene (Relative Intensity %) | β-Bisabolene (Relative Intensity %) | Putative Fragment Identity |
| 204 | ~5 | ~25 | [M]+ |
| 189 | ~5 | ~10 | [M-CH3]+ |
| 161 | ~15 | ~20 | [M-C3H7]+ |
| 133 | ~15 | ~15 | [M-C5H7]+ |
| 119 | ~30 | ~30 | [C9H11]+ |
| 107 | ~20 | ~20 | [C8H11]+ |
| 93 | 100 | 70 | [C7H9]+ |
| 69 | ~40 | 100 | [C5H9]+ |
| 41 | ~30 | ~70 | [C3H5]+ |
Data compiled from MassBank and NIST WebBook.
As shown in the table, while many fragments are shared, the base peak for α-bisabolene is at m/z 93, whereas for β-bisabolene it is at m/z 69. The relative intensity of the molecular ion (m/z 204) is also significantly higher for β-bisabolene. These differences can be used to aid in the differentiation.
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Bisabolane Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for terpene analysis.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify compounds by comparing their retention times and mass spectra to reference libraries (e.g., NIST, Wiley) and authentic standards when available.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bisabolane Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (or methanol).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI in positive ion mode.
-
Scan Mode: Full scan for parent ions and product ion scan for fragmentation analysis.
-
Collision Energy: Optimize for the specific compounds of interest.
-
-
Data Analysis: Use precursor ion and product ion scans to identify common skeletons and investigate fragmentation patterns.
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate common fragmentation pathways for bisabolane-type sesquiterpenoids.
Caption: General fragmentation pathway for bisabolene isomers in EI-MS.
Caption: Key fragmentation pathways for α-bisabolol in EI-MS.
References
Validation & Comparative
A Comparative Guide to the Validation of an HPLC-MS Method for the Quantification of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, a sesquiterpene lactone of interest in pharmaceutical research. The performance of the HPLC-MS method is compared with an alternative analytical technique, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), supported by hypothetical experimental data to guide researchers, scientists, and drug development professionals in selecting the appropriate analytical methodology.
Introduction to Analytical Methodologies
The quantification of sesquiterpene lactones like this compound is critical for various stages of drug development, including pharmacokinetic studies, quality control, and stability testing. Due to their low volatility and potential thermal instability, HPLC-based methods are generally preferred over Gas Chromatography (GC) for the analysis of these compounds.[1][2] This guide will focus on a highly sensitive and selective HPLC-MS method and compare it to a more conventional HPLC-UV method.
Physicochemical Properties of this compound:
Experimental Protocols
A detailed protocol for the validation of an analytical method is crucial to ensure its reliability and reproducibility.[4][5] The following sections outline the experimental procedures for validating an HPLC-MS method for this compound, following the International Council for Harmonisation (ICH) guidelines.[4][6]
HPLC-MS Method Parameters
-
Instrumentation: A High-Performance Liquid Chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM).
Method Validation Parameters
The validation of the analytical method should encompass the following parameters:[7][8]
-
System Suitability: To ensure the chromatographic system is performing adequately, parameters such as peak area, retention time, theoretical plates, and tailing factor are monitored.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve is determined.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This is assessed by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Stability: The stability of the analyte in the sample matrix under different storage conditions (e.g., room temperature, refrigerated, freeze-thaw cycles).[9][10]
Data Presentation
The following tables summarize hypothetical quantitative data from the validation of the HPLC-MS method and its comparison with an HPLC-UV method.
Table 1: Summary of HPLC-MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 0.01 - 10 |
| LOD (µg/mL) | - | 0.003 |
| LOQ (µg/mL) | - | 0.01 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Repeatability (%RSD) | ≤ 2.0% | 1.2% |
| Intermediate Precision (%RSD) | ≤ 3.0% | 1.8% |
| Stability (% Recovery) | 95.0 - 105.0% | 98.7% |
Table 2: Comparison of HPLC-MS and HPLC-UV Methods
| Parameter | HPLC-MS | HPLC-UV |
| Principle | Separation by chromatography, detection by mass | Separation by chromatography, detection by UV absorbance |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for interference from co-eluting compounds with similar UV spectra) |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL) |
| Linear Range | Wide | Narrower |
| Instrumentation Cost | High | Moderate |
| Robustness | Moderate | High |
| Sample Throughput | High | Moderate |
Mandatory Visualizations
Caption: Workflow for HPLC-MS method validation.
Caption: Hypothetical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. database.ich.org [database.ich.org]
- 9. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Anti-Inflammatory Effects of Seco-Bisabolane Sesquiterpenoids
For Immediate Release: This guide provides a comparative overview of the anti-inflammatory properties of various seco-bisabolane sesquiterpenoids, a class of natural products showing promise in the field of inflammation research. The following sections detail their effects on key inflammatory mediators, outline the experimental protocols used for their evaluation, and illustrate the signaling pathways involved in their mechanism of action. This document is intended for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of seco-bisabolanes and related bisabolane (B3257923) derivatives is primarily assessed by their ability to inhibit the production of pro-inflammatory mediators in cell-based assays. The most common model involves the stimulation of murine macrophage-like RAW 264.7 cells or BV-2 microglial cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response.
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) for the production of nitric oxide (NO), a key inflammatory mediator. Additionally, their impact on pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is also evaluated.
Table 1: Inhibition of Nitric Oxide (NO) Production by Seco-Bisabolanes and Related Compounds
| Compound | Source Organism | Cell Line | IC50 (µM) or % Inhibition | Reference |
| Penicibisabolane G | Penicillium citrinum | RAW 264.7 | >50% inhibition at 20 µM | [1] |
| Known analogue (13) of Penicibisabolanes | Penicillium citrinum | RAW 264.7 | >50% inhibition at 20 µM | [1] |
| Asperbisabolane F (6) | Aspergillus sydowii | BV-2 | >45% inhibition at 10 µM | |
| Asperbisabolane L (12) | Aspergillus sydowii | BV-2 | >45% inhibition at 10 µM | |
| Known analogue (16) of Asperbisabolanes | Aspergillus sydowii | BV-2 | >45% inhibition at 10 µM | |
| Known analogues (25-27) of Asperbisabolanes | Aspergillus sydowii | BV-2 | >45% inhibition at 10 µM | |
| Dicyclic bisabolane (141) | Curcuma longa | Not specified | IC50: 25.5 µM | [2] |
| Curbisabolanone D (4) | Curcuma longa | RAW 264.7 | EC50: 55.40 µM | [3] |
Table 2: Inhibition of Pro-inflammatory Cytokines by Bisabolane-Type Sesquiterpenoids
| Compound | Source Organism | Cell Line | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β | Reference |
| Curbisabolanone D (4) | Curcuma longa | RAW 264.7 | Significant reduction at 25, 50, and 100 µM | Significant reduction at 25, 50, and 100 µM | Significant reduction at 25, 50, and 100 µM | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of the anti-inflammatory effects of seco-bisabolanes.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
a. Cell Culture and Seeding:
-
Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, cells are seeded into 24-well plates at a density of 1 x 10^5 cells/mL (1 mL per well) and allowed to adhere for 24 hours.[4]
b. Treatment with Compounds and LPS:
-
The culture medium is replaced with fresh medium containing various concentrations of the seco-bisabolane compounds.
-
Cells are pre-incubated with the compounds for 1-2 hours.[5]
-
Subsequently, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[5]
-
Control groups include cells treated with vehicle only, LPS only, and a positive control anti-inflammatory agent.
c. Measurement of Nitrite Concentration:
-
After 24 hours of incubation with LPS, the cell culture supernatant is collected.
-
In a separate 96-well plate, 100 µL of the supernatant from each well is mixed with 100 µL of Griess reagent (a mixture of equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[4]
-
The plate is incubated at room temperature for 10-15 minutes, protected from light.
-
The absorbance is measured at approximately 540-550 nm using a microplate reader.[4][5]
-
The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
This assay is used to quantify the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
a. Plate Preparation:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubated overnight at 4°C.[6]
-
The plate is then washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[6]
b. Sample and Standard Incubation:
-
Cell culture supernatants (collected as described in the NO production assay) and a series of known concentrations of the recombinant cytokine standard are added to the wells.
-
The plate is incubated for a specified time (e.g., 2 hours at room temperature) to allow the cytokine to bind to the capture antibody.[7]
c. Detection:
-
The plate is washed to remove unbound substances.
-
A biotin-conjugated detection antibody specific for the cytokine is added to each well and incubated.[6]
-
After another washing step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.[6]
-
The plate is washed again, and a substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound enzyme.
-
The reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).
d. Data Analysis:
-
The absorbance is measured at a specific wavelength (e.g., 450 nm).
-
The concentration of the cytokine in the samples is determined by interpolating the absorbance values against the standard curve.
Signaling Pathways and Mechanism of Action
Seco-bisabolanes and related bisabolane sesquiterpenoids often exert their anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most prominent pathways implicated in their mechanism of action.[5]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some bisabolanes have been shown to inhibit this pathway.[2]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli, including LPS. Key components of this pathway include p38, JNK, and ERK, which, upon activation, can lead to the expression of pro-inflammatory genes. Some bisabolanes have been found to modulate this pathway.
General Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-inflammatory effects of seco-bisabolanes in vitro.
References
- 1. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Guide to the Bioactivity of Parthenolide and 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
A comprehensive review of the existing scientific literature reveals a significant disparity in the available bioactivity data between the well-researched sesquiterpene lactone, parthenolide (B1678480), and the lesser-known 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. While parthenolide has been the subject of extensive investigation for its anti-inflammatory and anti-cancer properties, there is a notable absence of published experimental data on the biological effects of this compound. This guide, therefore, provides a detailed overview of the established bioactivity of parthenolide and highlights the current knowledge gap concerning this compound.
Parthenolide: A Potent Modulator of Inflammatory and Oncogenic Pathways
Parthenolide, a naturally occurring sesquiterpene lactone primarily isolated from the plant feverfew (Tanacetum parthenium), has demonstrated significant therapeutic potential, particularly in the realms of inflammation and oncology.[1][2][3] Its multifaceted biological activity is attributed to its unique chemical structure, featuring an α-methylene-γ-lactone ring and an epoxide group, which can interact with nucleophilic sites on cellular macromolecules.[1][2]
Anti-inflammatory Activity
The anti-inflammatory effects of parthenolide are well-documented and are primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5][6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][6]
Parthenolide exerts its inhibitory effect on NF-κB by targeting the IκB kinase (IKK) complex.[4][5] Specifically, it has been shown to directly bind to and inhibit IKKβ, a key catalytic subunit of the IKK complex.[7] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5][8] As a result, the translocation of NF-κB to the nucleus is blocked, leading to the downregulation of pro-inflammatory gene expression.[5]
Anti-Cancer Activity
Parthenolide has exhibited potent anti-cancer activity across a variety of cancer cell lines.[2][9] A remarkable characteristic of parthenolide is its ability to selectively induce apoptosis in cancer cells while having minimal cytotoxic effects on normal, healthy cells.[1][2] This selectivity makes it an attractive candidate for cancer therapy.
The anti-cancer mechanisms of parthenolide are diverse and include:
-
Inhibition of NF-κB: Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell survival, proliferation, and metastasis. By inhibiting NF-κB, parthenolide can sensitize cancer cells to apoptosis.[1][8][10]
-
Inhibition of STAT3: Parthenolide has also been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, another critical signaling pathway often dysregulated in cancer.[10]
-
Induction of Oxidative Stress: Parthenolide can increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.[1][2]
-
Targeting Cancer Stem Cells: Emerging evidence suggests that parthenolide may have the ability to target cancer stem cells, which are believed to be responsible for tumor initiation, progression, and recurrence.[1][9]
Quantitative Bioactivity Data for Parthenolide
The following table summarizes the half-maximal inhibitory concentration (IC50) values of parthenolide in various cancer cell lines, demonstrating its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MKN-28 | Gastric Cancer | 4.27 | |
| MKN-45 | Gastric Cancer | 3.74 | |
| MKN-74 | Gastric Cancer | 3.30 |
Experimental Protocols for Assessing Parthenolide's Bioactivity
The following are detailed methodologies for key experiments frequently used to characterize the bioactivity of parthenolide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of parthenolide on cancer cells.
Protocol:
-
Cancer cells (e.g., MKN-28, MKN-45, MKN-74) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of parthenolide or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL).
-
The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
NF-κB DNA Binding Activity Assay (ELISA-based)
Objective: To measure the effect of parthenolide on the DNA binding activity of the NF-κB p65 subunit.
Protocol:
-
Nuclear extracts are prepared from cells that have been pre-treated with parthenolide followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
An ELISA plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence is used.
-
The nuclear extracts are added to the wells, allowing the activated NF-κB to bind to the oligonucleotide.
-
The wells are then washed to remove unbound proteins.
-
A primary antibody specific for the NF-κB p65 subunit is added to the wells, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A chromogenic substrate is added, and the color development is measured spectrophotometrically at a specific wavelength (e.g., 450 nm).
-
The intensity of the color is proportional to the amount of NF-κB p65 bound to the DNA.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The NF-κB signaling pathway and the inhibitory action of Parthenolide.
Caption: Experimental workflow for the MTT cell viability assay.
This compound: An Uncharted Territory
In stark contrast to the extensive body of research on parthenolide, a thorough search of the scientific literature reveals a significant lack of information regarding the bioactivity of this compound. While this compound is commercially available for research purposes, there are no published studies detailing its biological effects, mechanism of action, or any quantitative data from experimental assays.
Therefore, a direct and objective comparison of the bioactivity of this compound with that of parthenolide is not feasible at this time. The absence of data for this compound represents a significant knowledge gap and an opportunity for future research to explore the potential therapeutic properties of this and other related natural products.
Conclusion
Parthenolide stands as a well-characterized natural product with potent anti-inflammatory and anti-cancer activities, primarily driven by its inhibition of the NF-κB signaling pathway. The wealth of available data, including quantitative metrics and detailed experimental protocols, provides a solid foundation for its further development as a therapeutic agent. Conversely, this compound remains a largely unexplored compound. Future investigations are warranted to elucidate its potential biological activities and determine if it holds any therapeutic promise comparable to that of parthenolide. For researchers, scientists, and drug development professionals, parthenolide serves as a valuable tool and a potential lead compound, while this compound represents an open field for novel discovery.
References
- 1. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluations of 2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoline analogs of combretastatin-A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Can we predict the effects of NF-κB inhibition in sepsis? Studies with parthenolide and ethyl pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive (3Z,5E)-11,20-epoxybriara-3,5-dien-7,18-olide diterpenoids from the South China Sea gorgonian Dichotella gemmacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Bisabolane-Type Sesquiterpenoids
Bisabolane-type sesquiterpenoids are a large and diverse class of natural products characterized by a monocyclic six-membered ring and a C8 side chain.[1][2] Found in terrestrial plants, marine organisms, and fungi, these compounds exhibit a wide array of pharmacological properties, including cytotoxic, anti-inflammatory, and antimicrobial activities. Their structural variability, arising from oxidation, cyclization, and substitution on the core scaffold, makes them a compelling subject for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents.[1][2]
This guide provides a comparative analysis of bisabolane (B3257923) sesquiterpenoids, summarizing their biological performance with supporting quantitative data, detailing common experimental protocols, and visualizing key relationships and pathways.
Data Presentation: Comparative Biological Activity
The biological activity of bisabolane sesquiterpenoids is highly dependent on their specific chemical structures. The following tables summarize the quantitative data for their cytotoxic, anti-inflammatory, and antimicrobial effects.
Table 1: Cytotoxic Activity of Bisabolane Sesquiterpenoids
The cytotoxicity of these compounds is often evaluated against various human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.
| Compound/Structural Feature | Cancer Cell Line | IC₅₀ Value (µM) | Key Structural Insight | Reference |
| Phenolic Bisabolane-Diphenyl Ether Adduct (Compound 14) | A549 (Lung) | 1.9 | Condensation with diphenyl ether significantly enhances cytotoxicity. | [1][3] |
| Phenolic Bisabolane-Diphenyl Ether Adduct (Compound 14) | HL-60 (Leukemia) | 5.4 | Potent activity against leukemia cells. | [1][3] |
| Phenolic Bisabolane-Diphenyl Ether Adduct (Compound 13) | HL-60 (Leukemia) | 15.7 | Adduct formation is a key strategy for improving potency. | [1][3] |
| Sulfurated Bisabolanes (Compounds 42 & 43) | MKN-45, HepG2 | 19.8 - 30.1 µg/mL | The methylsulfinyl group appears to strengthen cytotoxicity. | [1][3][4] |
| Dimeric Bisabolanes (Compounds 58 & 60) | HepG-2, Caski | 2.91 - 12.40 µg/mL | Dimerization can lead to pronounced cytotoxic activity. | [1][3] |
| Dicyclic Bisabolane (Compound 119) | DU-145 (Prostate) | 0.028 | Dicyclic structures can exhibit extremely high potency. | [1][3] |
| Dicyclic Bisabolane (Compound 119) | C42B (Prostate) | 0.052 | Significant activity against prostate cancer cells. | [1][3] |
| 3,6-Epidioxy-1,10-bisaboladiene | K562 (Leukemia) | Potent | The endoperoxide moiety is critical for anti-tumor activity. | [5] |
Table 2: Anti-inflammatory Activity of Bisabolane Sesquiterpenoids
Anti-inflammatory potential is commonly assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Structural Feature | Assay System | Activity Metric | Key Structural Insight | Reference |
| Compound 26 | LPS-activated BV-2 microglia | 56.8% inhibition @ 10 µM | The double bond at Δ⁷,⁸ may enhance NO secretion inhibition. | [1][2] |
| Compound 20 | LPS-activated BV-2 microglia | 46.4% inhibition @ 10 µM | Highlights the importance of the side chain double bond position. | [1][2] |
| Dicyclic Bisabolane (Compound 141) | LPS-activated NO production | IC₅₀ = 25.5 µM | Dicyclic structure is more potent than dexamethasone (B1670325) positive control. | [1][3] |
| Curbisabolanone D (Compound 4) | LPS-induced RAW264.7 cells | Significant inhibition of NO, IL-1β, IL-6, TNF-α | Absolute configuration at C-6 and oxidation state are critical for activity. | [6][7] |
| Penicibisabolane G (Compound 7) | LPS-stimulated RAW264.7 cells | >50% inhibition @ 20 µM | Specific substitutions on the scaffold confer moderate activity. | [8] |
Table 3: Antimicrobial Activity of Bisabolane Sesquiterpenoids
The minimum inhibitory concentration (MIC) is determined to quantify the antimicrobial potency against various pathogenic bacteria and fungi.
| Compound/Structural Feature | Target Organism | MIC Value | Key Structural Insight | Reference |
| Compound 30 | Micrococcus tetragenus | 1.25 µM | High potency against specific bacterial strains. | [9] |
| Compound 61 | Micrococcus luteus | 1.0 µg/mL | Demonstrates activity against aquatic pathogens. | [1] |
| Compound 61 | Vibrio alginolyticus | 2.0 µg/mL | Effective against marine bacteria. | [1] |
| Halogenated Bisabolane (Compound 65) | Microsporum gypseum | 4 µg/mL | Halogenation can introduce potent antifungal activity. | [1][2] |
| Halogenated Bisabolane (Compound 66) | Staphylococcus aureus | 15.4 µg/mL | Halogenation also confers considerable antibacterial activity. | [1][2] |
| Phenolic Bisabolanes | Pathogenic Bacteria & Fungi | 2 - 64 µg/mL | Exhibit selective antimicrobial activity. | [4] |
Visualizing Relationships and Pathways
Diagrams created using DOT language help illustrate the complex relationships in SAR studies.
References
- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 2. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Antimicrobial and cytotoxic phenolic bisabolane sesquiterpenoids from the fungus Aspergillus flavipes 297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Bisabolane-Type Sesquiterpenoids from the Sponge-Derived Fungus Aspergillus sp. [mdpi.com]
Comparative Cytotoxicity of Sesquiterpene Lactone Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various sesquiterpene lactone isomers, supported by experimental data. The structural nuances between isomers can lead to significant differences in their biological activity, a critical consideration in drug discovery and development.
This guide delves into the comparative cytotoxicity of three key pairs of sesquiterpene lactone isomers: Helenalin and its derivatives, Costunolide and Dehydrocostus Lactone, and Parthenolide and its synthetic analogue. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the cytotoxic potential of these promising natural compounds.
Data Presentation: Quantitative Cytotoxicity Analysis
The cytotoxic effects of sesquiterpene lactone isomers are typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. These values represent the concentration of a compound required to inhibit a specific biological process or reduce cell viability by 50%. The following tables summarize the reported cytotoxic activities of selected sesquiterpene lactone isomers against various cancer cell lines.
Table 1: Comparative Cytotoxicity of Helenalin and Its Isomers
| Compound | Cell Line | Assay | IC50/EC50 (µM) | Reference |
| Helenalin | Ehrlich Ascites Tumor (EN2) | MTT | Not specified | |
| Helenalin Acetate | Ehrlich Ascites Tumor (EN2) | MTT | More toxic than Helenalin | |
| Helenalin Isobutyrate | Ehrlich Ascites Tumor (EN2) | MTT | More toxic than Helenalin | |
| Mexicanin I (6,8-diastereomer of Helenalin) | Ehrlich Ascites Tumor (EN2) | MTT | Less toxic than Helenalin | |
| 11α,13-Dihydrohelenalin | Ehrlich Ascites Tumor (EN2) | MTT | Less toxic than Helenalin | [1] |
| Helenalin | Human Lung Carcinoma (GLC4) | MTT | ~0.5 |
Table 2: Comparative Cytotoxicity of Costunolide and Dehydrocostus Lactone
| Compound | Cell Line | Assay | IC50 (µg/mL) | IC50 (µM) | Reference |
| Costunolide | Liposarcoma (SW-872) | Not specified | 6.2 | ~26.7 | [2] |
| Dehydrocostus Lactone | Liposarcoma (SW-872) | Not specified | 7.9 | ~34.3 | [2] |
| Costunolide | Synovial Sarcoma (SW-982) | Not specified | 9.8 | ~42.2 | [2] |
| Dehydrocostus Lactone | Synovial Sarcoma (SW-982) | Not specified | 8.1 | ~35.2 | [2] |
| Costunolide | Rhabdomyosarcoma (TE-671) | Not specified | 8.5 | ~36.6 | [2] |
| Dehydrocostus Lactone | Rhabdomyosarcoma (TE-671) | Not specified | 7.5 | ~32.6 | [2] |
| Costunolide | Breast Cancer (MCF-7) | MTT | 2.2 | ~9.5 | [3] |
| Dehydrocostus Lactone | Breast Cancer (MCF-7) | MTT | 1.7 | ~7.4 | [3] |
| Costunolide | Breast Cancer (MDA-MB-231) | MTT | 4.2 | ~18.1 | [3] |
| Dehydrocostus Lactone | Breast Cancer (MDA-MB-231) | MTT | 3.3 | ~14.3 | [3] |
Table 3: Comparative Cytotoxicity of Parthenolide and its Synthetic Analogue MZ-6
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Parthenolide | Breast Cancer (MCF-7) | MTT/SRB | 6 - 9 | [4] |
| MZ-6 | Breast Cancer (MCF-7) | MTT/SRB | 6 - 9 | [4] |
| Parthenolide | Breast Cancer (MDA-MB-231) | MTT/SRB | 6 - 9 | [4] |
| MZ-6 | Breast Cancer (MDA-MB-231) | MTT/SRB | 6 - 9 | [4] |
Signaling Pathways in Sesquiterpene Lactone-Induced Cytotoxicity
The cytotoxic effects of many sesquiterpene lactones are mediated through the modulation of key signaling pathways, primarily leading to the induction of apoptosis (programmed cell death). Two prominent pathways affected are the NF-κB signaling pathway and the intrinsic and extrinsic apoptosis pathways.
Inhibition of NF-κB Signaling Pathway
The transcription factor NF-κB plays a crucial role in inflammation and cell survival. Many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, thereby promoting apoptosis. This inhibition often occurs through the alkylation of critical cysteine residues on components of the NF-κB pathway.[1]
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Induction of Apoptosis
Sesquiterpene lactones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3. The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequently caspase-3.
Caption: Induction of apoptosis by sesquiterpene lactones.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a foundation for researchers to design and execute their own comparative cytotoxicity studies.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
References
Comparative Analysis of the Mechanism of Action of Marine-Derived Sesquiterpenoids
An Investigative Guide for Researchers in Drug Discovery
While the specific mechanism of action for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide remains largely uncharacterized in publicly available literature, this guide provides a comparative analysis of two well-studied, structurally related marine-derived compounds: Crassolide and 13-Acetoxysarcocrassolide. By examining their established mechanisms, researchers can gain valuable insights into potential avenues of investigation for novel compounds such as this compound. This guide presents key experimental data, detailed protocols, and visual representations of the signaling pathways involved.
Quantitative Data Presentation: Cytotoxicity Profiles
The following table summarizes the cytotoxic activity of Crassolide and 13-Acetoxysarcocrassolide against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Crassolide | H460 | Non-small-cell lung cancer | 10.2 ± 3.5 | [1] |
| H1299 | Non-small-cell lung cancer | 19.3 ± 4.1 | [1] | |
| A-549 | Lung adenocarcinoma | - | [1] | |
| HT-29 | Colon adenocarcinoma | - | [1] | |
| KB | Nasopharyngeal carcinoma | - | [1] | |
| P-388 | Mouse lymphocytic leukemia | - | [1] | |
| MCF7 | Breast adenocarcinoma | 9.35 | ||
| MDA-MB-231 | Breast adenocarcinoma | 6.69 | ||
| 4T1-luc2 | Murine mammary carcinoma | 24.6 | ||
| TS/A | Murine mammary carcinoma | 3.74 | ||
| 13-Acetoxysarcocrassolide | Ca9-22 | Oral cancer | 0.94 ± 0.16 (µg/mL) | [2] |
| Cal-27 | Oral cancer | 1.31 ± 0.38 (µg/mL) | [2] | |
| HCT116 | Colorectal carcinoma | 1.36 ± 0.27 (µg/mL) | [2] | |
| Lovo | Colorectal adenocarcinoma | 1.38 ± 0.37 (µg/mL) | [2] | |
| DLD-1 | Colorectal adenocarcinoma | 1.64 ± 0.36 (µg/mL) | [2] | |
| DU145 | Prostate carcinoma | 4.85 ± 0.92 (µg/mL) | [2] | |
| LNcap | Prostate carcinoma | 3.93 ± 1.06 (µg/mL) | [2] | |
| MCF-7 | Breast adenocarcinoma | 2.44 ± 0.22 (µg/mL) | [2] | |
| T47D | Breast ductal carcinoma | 2.00 ± 0.09 (µg/mL) | [2] | |
| Hela | Cervical cancer | 4.41 ± 0.75 (µg/mL) | [2] | |
| Molt4 | Acute lymphoblastic leukemia | 1.88 ± 0.39 (µg/mL) | [3] | |
| Sup-T1 | Lymphoblastic lymphoma | - | [3] | |
| U937 | Lymphoma | - | [3] | |
| K562 | Chronic myeloid leukemia | - | [3] | |
| BFTC | Bladder transitional cancer | - | [4][5] | |
| HA22T | Hepatocellular carcinoma | ~40% inhibition at 4 µM | [6] | |
| HepG2 | Hepatocellular carcinoma | ~40% inhibition at 4 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Crassolide and 13-Acetoxysarcocrassolide are provided below.
MTT Assay for Cell Viability
This assay colorimetrically measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[7]
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Preparation: Culture and treat cells with the test compound for the specified duration.
-
Harvesting and Fixation: Harvest the cells, wash with ice-cold PBS, and fix them in 70% ethanol (B145695) at -20°C overnight.[8]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[9]
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use appropriate software (e.g., ModFit) to quantify the percentage of cells in each phase of the cell cycle.[10]
Western Blotting for Apoptosis-Related Proteins
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in apoptosis.[11]
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular levels of reactive oxygen species.
-
Cell Treatment: Seed cells and treat with the test compound.
-
Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), for 30 minutes at 37°C in the dark.[12]
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[13] The intensity of the fluorescence is proportional to the amount of ROS produced.
Immunofluorescence Staining of p62
This method is used to visualize the subcellular localization of the p62 protein, which is involved in autophagy and the Keap1-Nrf2 pathway.[14][15]
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compound of interest.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[16]
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., 10% normal serum).[16]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against p62.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Mounting and Visualization: Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nuclei) and visualize using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathways
References
- 1. Crassolide Induces G2/M Cell Cycle Arrest, Apoptosis, and Autophagy in Human Lung Cancer Cells via ROS-Mediated ER Stress Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-Acetoxysarcocrassolide Exhibits Cytotoxic Activity against Oral Cancer Cells through the Interruption of the Keap1/Nrf2/p62/SQSTM1 Pathway: The Need to Move Beyond Classical Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of anti‐leukemic effect of soft coral‐derived 13‐acetoxysarcocrassolide: Induction of apoptosis via oxidative stress as a potent inhibitor of heat shock protein 90 and topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Investigation into the Cytotoxic Effects of 13-Acetoxysarcocrassolide from the Soft Coral Sarcophyton crassocaule on Bladder Cancer Cells [mdpi.com]
- 5. Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Flow Cytometry Protocol [sigmaaldrich.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 14. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 15. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for Natural Product Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of natural products is a critical cornerstone of their work. The selection of an appropriate analytical method is a pivotal decision that influences the quality and validity of research, the safety and efficacy of new drugs, and the overall success of a product's development lifecycle. This guide provides an objective comparison of common analytical techniques used for the quantification of natural products, supported by experimental data and detailed methodologies.
The cross-validation of analytical methods is the process of ensuring that a developed procedure will consistently produce accurate and reliable results. This is particularly crucial in the complex matrix of natural product extracts where a multitude of compounds can interfere with the analysis. This guide will delve into the cross-validation of three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV/Visible detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Performance Comparison of Analytical Methods
The choice of an analytical method is a trade-off between various performance parameters. The following tables summarize key validation data for the quantification of different classes of natural products using HPLC-UV, GC-MS, and LC-MS. These values are representative and can vary depending on the specific analyte, matrix, and experimental conditions.
Phenolic Compounds
Phenolic compounds are a diverse group of secondary metabolites in plants, known for their antioxidant properties.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS |
| Linearity (R²) | >0.999[1] | >0.99[2] | >0.99[3] |
| Limit of Detection (LOD) | 0.097–0.467 µg/mL[4] | Lower than HPLC-UV[2] | 0.01 to 0.35 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.097–0.496 µg/mL[4] | Lower than HPLC-UV[2] | 0.03 to 1.07 µg/mL[5] |
| Accuracy (% Recovery) | 98.33 to 101.12%[5] | High[2] | 97.3% -103.4%[6] |
| Precision (RSD %) | <2%[1] | <15%[2] | <5%[5] |
Alkaloids
Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | >0.999[1] | >0.99[3] |
| Limit of Detection (LOD) | <1.6 µg/mL[1] | Lower than HPLC-UV[3] |
| Limit of Quantification (LOQ) | <4.8 µg/mL[1] | Lower than HPLC-UV[3] |
| Accuracy (% Recovery) | 99.27-99.98%[7] | High[3] |
| Precision (RSD %) | <2%[1] | <15%[3] |
Terpenes
Terpenes are a large and diverse class of organic compounds, produced by a variety of plants.
| Validation Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | >0.99[8] | Generally lower than GC-MS for volatile terpenes |
| Limit of Detection (LOD) | High sensitivity for volatile terpenes[9] | Method dependent |
| Limit of Quantification (LOQ) | High sensitivity for volatile terpenes[9] | Method dependent |
| Accuracy (% Recovery) | 75–103%[9] | Method dependent |
| Precision (RSD %) | <12%[9] | Method dependent |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to good scientific practice. Below are representative methodologies for the analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV) for Phenolic Compounds
This method is suitable for the simultaneous quantification of multiple phenolic compounds in plant extracts.
Sample Preparation:
-
Extract the plant material with a suitable solvent, such as 80% methanol (B129727).[10]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.[10]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector set at a wavelength appropriate for the phenolic compounds of interest (e.g., 280 nm for phenolic acids, 340 nm for flavonoids).[5]
-
Quantification: Based on the peak area of the analyte compared to a calibration curve of a pure standard.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) for Terpenes
GC-MS is the gold standard for the analysis of volatile compounds like terpenes in essential oils.
Sample Preparation:
-
Dilute the essential oil in a suitable volatile solvent (e.g., hexane (B92381) or ethanol).[8]
-
For plant material, extraction can be performed using techniques like hydrodistillation or solvent extraction.[8]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the terpenes, for example, starting at 60°C and ramping up to 240°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Quantification: Based on the peak area of a specific ion fragment (SIM mode) or the total ion chromatogram (TIC) compared to a calibration curve of a pure standard.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Alkaloids
LC-MS offers high sensitivity and selectivity for the analysis of alkaloids in complex matrices.
Sample Preparation:
-
Extract the plant material with an appropriate solvent, often acidified to improve alkaloid solubility (e.g., methanol with 0.1% formic acid).[3]
-
The extract is then filtered before injection.[3]
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[3]
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).[3]
-
Flow Rate: 0.3 - 0.5 mL/min.[10]
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for alkaloids.[3]
-
Mass Analyzer: Triple Quadrupole (QqQ) or Time-of-Flight (TOF).
-
Quantification: Multiple Reaction Monitoring (MRM) is often used for targeted quantification with a triple quadrupole mass spectrometer, providing high selectivity and sensitivity.[3]
Visualizing Analytical Workflows
Understanding the logical flow of analytical and validation processes is crucial. The following diagrams, generated using the DOT language, illustrate these workflows.
Caption: A workflow for the cross-validation of analytical methods.
Caption: Logical relationships in selecting an analytical method.
This guide provides a foundational understanding of the cross-validation of analytical methods for natural product quantification. The selection of the most suitable method is a critical decision that should be based on a thorough evaluation of the analyte's properties, the sample matrix, and the specific requirements of the analysis. By following rigorous validation protocols and carefully considering the strengths and limitations of each technique, researchers can ensure the generation of high-quality, reliable, and reproducible data.
References
- 1. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. phcogres.com [phcogres.com]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
- 6. Application of HPLC, LC-Q-TOF–MS, UF-HPLC and LC–MS in the comparative analysis of flavonoids and sterols in the Citrus paradise cv. shamber (grapefruit): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Unraveling the Efficacy of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: A Comparative Analysis with Known Inhibitors
For Immediate Release
Shanghai, China – December 5, 2025 – In the dynamic landscape of drug discovery and development, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. This guide presents a comparative analysis of the novel compound 3,4-Seco-3-oxobisabol-10-ene-4,1-olide against a backdrop of established inhibitors, providing researchers, scientists, and drug development professionals with a critical overview of its potential. As of this publication, public domain scientific literature lacks specific data on the biological activity and inhibitory profile of this compound. Therefore, a direct comparative analysis with known inhibitors based on experimental data is not currently feasible.
This guide will, however, provide a framework for such a comparison by outlining the methodologies and data points that would be required to evaluate the efficacy of this novel compound. We will focus on two critical signaling pathways implicated in a multitude of disease states: the NF-κB and STAT3 pathways. A hypothetical scenario will be presented to illustrate how this compound could be evaluated against well-characterized inhibitors of these pathways.
Section 1: Profiling the Inhibitors
To establish a benchmark for comparison, a selection of known inhibitors for the NF-κB and STAT3 signaling pathways is presented below. These inhibitors have been chosen based on their well-documented mechanisms of action and established use in research.
Table 1: Profile of Known NF-κB and STAT3 Pathway Inhibitors
| Inhibitor Name | Target Pathway | Mechanism of Action | Reported IC50/EC50 | Key Applications |
| BAY 11-7082 | NF-κB | Irreversibly inhibits TNF-α-induced IκBα phosphorylation. | ~5-10 µM | Anti-inflammatory, Apoptosis induction |
| Triptolide | NF-κB | Inhibits the transcriptional activity of NF-κB. | ~10-100 nM | Anti-inflammatory, Immunosuppressive |
| Stattic | STAT3 | Inhibits STAT3 activation, dimerization, and nuclear translocation. | ~5 µM | Anticancer |
| Niclosamide | STAT3 | Inhibits STAT3 phosphorylation. | ~0.5-1 µM | Anticancer, Antiviral |
Section 2: Experimental Protocols for Efficacy Comparison
A rigorous evaluation of this compound would necessitate a series of well-defined experiments. The following protocols outline the key methodologies that would be employed.
Cell Viability and Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound and compare them with known inhibitors.
Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound and the respective known inhibitors (0.1 to 100 µM) for 48 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours.
-
Data Analysis: Solubilize formazan (B1609692) crystals and measure absorbance at 570 nm. Calculate the IC50 value for each compound.
NF-κB and STAT3 Reporter Gene Assay
Objective: To quantify the inhibitory effect of the compounds on NF-κB and STAT3 transcriptional activity.
Methodology:
-
Transfection: Co-transfect cells with an NF-κB or STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the cells with the compounds for 6 hours.
-
Stimulation: Induce pathway activation with an appropriate stimulus (e.g., TNF-α for NF-κB, IL-6 for STAT3).
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity and calculate the percent inhibition.
Western Blot Analysis
Objective: To investigate the effect of the compounds on the phosphorylation status of key signaling proteins in the NF-κB and STAT3 pathways.
Methodology:
-
Cell Lysis: Treat cells with the compounds and stimulus as described above, then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-STAT3, and total STAT3, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Section 3: Visualizing the Pathways and Workflows
To facilitate a deeper understanding of the targeted signaling pathways and the experimental logic, the following diagrams are provided.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Caption: The STAT3 signaling pathway, crucial in cell growth and proliferation.
Caption: A generalized workflow for comparing inhibitor efficacy.
Conclusion and Future Directions
While a direct, data-driven comparison of this compound with known inhibitors is not possible at this time due to a lack of published data, this guide provides a comprehensive framework for its future evaluation. The outlined experimental protocols and comparative data tables offer a clear roadmap for researchers to systematically investigate the efficacy and mechanism of action of this novel compound. Should data become available, this guide can be updated to provide a quantitative comparison. The scientific community eagerly awaits research that will elucidate the therapeutic potential of this compound.
Statistical Validation of In Vitro Biological Activities of Bisabolane-Type Sesquiterpenoids
A comparative guide for researchers, scientists, and drug development professionals.
Comparative Analysis of Cytotoxic Activity
Numerous sesquiterpene lactones, a class of compounds to which 3,4-Seco-3-oxobisabol-10-ene-4,1-olide belongs, have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity, with lower values indicating greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Aguerin B | MCF-7 | 18.9 | [1] |
| Melitensin | NCI-H460 | <100 | [2] |
| Melitensin | MCF-7 | <100 | [2] |
| Melitensin | SF268 | <100 | [2] |
| Inuchinenolide B | HepG-2 | 56.6 (µg/mL) | [3] |
| Inuchinenolide B | MCF-7 | 19.0 (µg/mL) | [3] |
| Inuchinenolide B | A-549 | 39.0 (µg/mL) | [3] |
| 14-acetoxy-1β,5α,7αH-4β-hydroxy-guai-9(10),11(13)-dien-12,8α-olide | HepG-2 | 55.7 (µg/mL) | [3] |
| 14-acetoxy-1β,5α,7αH-4β-hydroxy-guai-9(10),11(13)-dien-12,8α-olide | MCF-7 | 15.3 (µg/mL) | [3] |
| 14-acetoxy-1β,5α,7αH-4β-hydroxy-guai-9(10),11(13)-dien-12,8α-olide | A-549 | 11.8 (µg/mL) | [3] |
Comparative Analysis of Anti-inflammatory Activity
Bisabolane-type sesquiterpenoids have been investigated for their ability to modulate inflammatory responses, often by inhibiting the production of key inflammatory mediators.
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| Salviplenoid A | RAW264.7 | NO production | Significant decrease | Not specified | [4] |
| Salviplenoid A | RAW264.7 | TNF-α release | Significant decrease | Not specified | [4] |
| Compound 20 | BV-2 microglia | NO secretion | 46.4% inhibition | 10 µM | [5][6] |
| Compound 26 | BV-2 microglia | NO secretion | 56.8% inhibition | 10 µM | [5][6] |
| Curbisabolanone D (4) | RAW264.7 | NO production | Significant inhibition | Not specified | [7] |
| Curbisabolanone D (4) | RAW264.7 | IL-1β production | Significant reduction | Not specified | [7] |
| Curbisabolanone D (4) | RAW264.7 | IL-6 production | Significant reduction | Not specified | [7] |
| Curbisabolanone D (4) | RAW264.7 | TNF-α production | Significant reduction | Not specified | [7] |
| Curbisabolanone D (4) | RAW264.7 | PGE2 production | Significant reduction | Not specified | [7] |
Experimental Protocols
Cytotoxicity Assays
A common method to assess the cytotoxic potential of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Another frequently used method is the Sulforhodamine B (SRB) assay, which is a protein-staining assay.[2]
Anti-inflammatory Assays
The anti-inflammatory activity is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 or BV-2 cells).
General Protocol:
-
Cell Seeding: Macrophage cells are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with different concentrations of the test compound for a short period.
-
LPS Stimulation: Inflammation is induced by adding LPS to the wells (except for the control group).
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The amount of NO produced is determined by measuring the nitrite concentration in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the results of the treated groups with the LPS-stimulated group.
The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Signaling Pathway
Many sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[8][9] The diagram below illustrates a simplified representation of this pathway and potential points of inhibition by bioactive compounds.
Caption: Simplified NF-κB signaling pathway activated by LPS.
Experimental Workflow
The general workflow for evaluating the in vitro biological activity of a novel compound is depicted below.
Caption: General workflow for in vitro bioactivity screening.
References
- 1. Cytotoxic sesquiterpene lactones and lignans from Cousinia turkmenorum Bornm (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity of sesquiterpene lactones isolated from Centaurea pullata L. native to Algeria | Journal of Natural Product Research and Applications [journals.univ-tlemcen.dz]
- 3. scielo.br [scielo.br]
- 4. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 6. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity [mdpi.com]
- 8. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Bisabolane Sesquiterpenoids: Biological Activity and Therapeutic Potential
Bisabolane (B3257923) sesquiterpenoids, a diverse class of monocyclic sesquiterpenoids, are widely distributed in nature and have garnered significant attention for their broad spectrum of pharmacological activities.[1][2] In vitro and in vivo studies have highlighted their potential as antibacterial, anti-inflammatory, and cytotoxic agents, making them a rich source for the development of new drug leads.[1][2] This guide provides a comparative overview of the biological performance of various bisabolane sesquiterpenoids, supported by experimental data from peer-reviewed studies, to aid researchers, scientists, and drug development professionals in this field.
Cytotoxic Activity
Numerous bisabolane sesquiterpenoids have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3] The half-maximal inhibitory concentration (IC50) values for several compounds are summarized below, indicating their potential as anticancer agents. It is important to note that direct comparisons between studies should be approached with caution due to variations in experimental conditions.[3]
| Bisabolane Sesquiterpenoid | Cancer Cell Line | IC50 Value | Reference |
| (+)-1a and (-)-1b (enantiomers) | MKN-45 (Human Gastric Adenocarcinoma) | 19.8 µg/mL, 21.3 µg/mL | [4] |
| 2 | HepG2 (Human Liver Cancer) | 25.5 µg/mL | [4] |
| Dimer 58 | HepG-2 (Human Liver Cancer) | 2.91 µg/mL | [5][6] |
| Dimer 60 | Caski (Human Cervical Cancer) | 12.40 µg/mL | [5][6] |
| Compound 14 | A549 (Human Lung Carcinoma) | 1.9 µM | [5] |
| Compound 14 | HL-60 (Human Promyelocytic Leukemia) | 5.4 µM | [5] |
| Compound 119 | DU-145 (Human Prostate Cancer) | 28 nM | [5][6] |
| Compound 119 | C42B (Human Prostate Cancer) | 52 nM | [5][6] |
| Aspertenol A (1) | K562 (Human Chronic Myelogenous Leukemia) | 16.6 µM | [7] |
| Aspertenol A (1) | A549 (Human Lung Carcinoma) | 43.5 µM | [7] |
| Compound 3 | K562 (Human Chronic Myelogenous Leukemia) | 48.53 µM | [7] |
| Compound 4 | K562 (Human Chronic Myelogenous Leukemia) | 72.7 µM | [7] |
| Compound 4 | A549 (Human Lung Carcinoma) | 70.2 µM | [7] |
| Compound 9 | K562 (Human Chronic Myelogenous Leukemia) | 61.1 µM | [7] |
| Compound 9 | A549 (Human Lung Carcinoma) | 61.1 µM | [7] |
The cytotoxic mechanisms of some bisabolane sesquiterpenoids involve the induction of apoptosis. For instance, compound 119 has been shown to induce apoptosis in DU-145 cells.[5][6] The structural features of these compounds, such as the presence of a methylsulfinyl group or dimerization, appear to influence their cytotoxic potency.[4][5][6]
Anti-inflammatory Activity
Bisabolane sesquiterpenoids have demonstrated significant anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[8]
| Bisabolane Sesquiterpenoid | Cell Line | Inhibition | Concentration | Reference |
| Compound 20 | LPS-activated BV-2 microglia | 46.4% NO inhibition | 10 µM | [5][6] |
| Compound 26 | LPS-activated BV-2 microglia | 56.8% NO inhibition | 10 µM | [5][6] |
| Dicyclic 141 | LPS-activated macrophages | IC50: 25.5 µM (NO production) | - | [5][6] |
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8] For example, compound 26 has been shown to inhibit the NF-κB-activated pathway in a dose-dependent manner.[5][6]
The diagram below illustrates the general mechanism by which some bisabolane sesquiterpenoids exert their anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.
Antimicrobial Activity
A number of bisabolane sesquiterpenoids have exhibited promising antimicrobial activity against a range of pathogenic bacteria and fungi.[5][6] The minimum inhibitory concentration (MIC) is a key measure of their efficacy.
| Bisabolane Sesquiterpenoid | Microorganism | MIC Value | Reference |
| Compound 30 | Staphylococcus albus | 5.00 µM | [5] |
| Compound 30 | Micrococcus tetragenus | 1.25 µM | [5] |
| Compound 32 | Staphylococcus albus | 5.00 µM | [5] |
| Compound 32 | Bacillus subtilis | 2.50 µM | [5] |
| Compounds 33-35 | Escherichia coli, Edwardsiella tarda, Vibrio harveyi, Vibrio parahaemolyticus | ≤ 8.0 µg/mL | [5][6] |
| Compound 61 | Micrococcus luteus | 1.0 µg/mL | [5][6] |
| Compound 61 | Vibrio alginolyticus | 2.0 µg/mL | [5][6] |
| Halogenated bisabolane 65 | Microsporum gypseum | 4 µg/mL | [5][6] |
| Halogenated bisabolane 66 | Microsporum gypseum | 8 µg/mL | [5][6] |
| Halogenated bisabolane 65 | Staphylococcus aureus | 26.8 µg/mL | [5][6] |
| Halogenated bisabolane 66 | Staphylococcus aureus | 15.4 µg/mL | [5][6] |
| Compound 5 | Pseudomonas syringae | 32 µg/mL | [9] |
| Compounds 2, 7, 8 | Ralstonia solanacarum | 32 µg/mL | [9] |
| New compounds 1, 2 | E. coli, E. tarda, V. harveyi, V. parahaemolyticus | ≤ 8.0 µg/mL | |
| Compound 6 | E. coli | 1.0 µg/mL |
The structural diversity of bisabolane sesquiterpenoids, including halogenation and other functional group modifications, contributes to their varied antimicrobial spectrum and potency.[5][6]
Neuroprotective Activity
Recent studies have also explored the neuroprotective effects of bisabolane sesquiterpenoids. Several dimeric aromatic bisabolane sesquiterpenoids isolated from the marine-derived fungus Aspergillus versicolor A18 have shown remarkable neuroprotective activities against sodium nitroprusside (SNP)-induced injury in PC12 cells.[10]
| Bisabolane Sesquiterpenoid | Activity | Concentration | Reference |
| (+)-asperbisabol A (1a) | More active than edaravone (B1671096) (positive control) | 10 µM | [10] |
| Compound 6 | More active than edaravone | 10 µM | [10] |
| Compound 8 | More active than edaravone | 10 µM | [10] |
| Compound 9 | More active than edaravone | 10 µM | [10] |
| Compound 10 | More active than edaravone | 10 µM | [10] |
These findings suggest that certain bisabolane sesquiterpenoids could be promising candidates for the development of therapeutic agents for neurodegenerative diseases.
The general workflow for evaluating the neuroprotective effects of bisabolane sesquiterpenoids is depicted below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Cytotoxicity Assays
-
Cell Lines and Culture: Human cancer cell lines (e.g., MKN-45, HepG2, A549, K562) were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay: Cell viability was typically assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution was added, and the resulting formazan (B1609692) crystals were dissolved in a solvent like DMSO. The absorbance was measured using a microplate reader to determine the cell viability and calculate the IC50 values.
-
CCK8 Assay: The Cell Counting Kit-8 (CCK8) assay was also used to evaluate cytotoxicity. This method is similar to the MTT assay but is generally considered to have higher sensitivity and lower toxicity.[7]
Anti-inflammatory Assays
-
Cell Line and Culture: Murine macrophage-like RAW 264.7 cells or BV-2 microglia were used. Cells were cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Nitric Oxide (NO) Production Assay: Cells were seeded in 96-well plates and pre-treated with the test compounds for a certain duration before being stimulated with lipopolysaccharide (LPS) to induce NO production. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent. The absorbance was read at a specific wavelength, and the percentage of NO inhibition was calculated relative to the LPS-treated control group.
Antimicrobial Assays
-
Microorganisms and Culture: A panel of pathogenic bacteria and fungi were used. Bacteria were typically grown in Mueller-Hinton broth, while fungi were cultured in Sabouraud dextrose broth.
-
Broth Microdilution Method: The minimum inhibitory concentrations (MICs) of the compounds were determined using the broth microdilution method in 96-well microplates. Two-fold serial dilutions of the test compounds were prepared in the appropriate broth. The microbial suspension was added to each well, and the plates were incubated under suitable conditions. The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Neuroprotective Assays
-
Cell Line and Culture: PC12 cells, a rat pheochromocytoma cell line, were used and cultured in a suitable medium.
-
Induction of Neuronal Injury: Neuronal injury was induced by exposing the cells to a neurotoxic agent such as sodium nitroprusside (SNP).
-
MTT Assay for Cell Viability: PC12 cells were pre-treated with the test compounds for a period before the addition of SNP. After incubation, cell viability was determined using the MTT assay as described in the cytotoxicity protocol. The neuroprotective effect was quantified by the increase in cell viability in the presence of the test compounds compared to the SNP-treated control.[10]
Conclusion
The presented data underscore the significant potential of bisabolane sesquiterpenoids as a source of novel therapeutic agents. Their diverse biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects, warrant further investigation. The variations in potency among different structural analogues highlight the importance of structure-activity relationship studies to guide the design and synthesis of more effective and selective compounds. Future research should focus on elucidating the detailed molecular mechanisms of action and evaluating the in vivo efficacy and safety of the most promising candidates.
References
- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial and cytotoxic phenolic bisabolane sesquiterpenoids from the fungus Aspergillus flavipes 297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 6. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide in the absence of a specific Safety Data Sheet (SDS). As a result, this compound should be treated as potentially hazardous. The following procedures are based on general best practices for handling and disposing of laboratory chemical waste and information available for the broader class of sesquiterpene lactones. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.
Immediate Safety and Hazard Assessment
Given that this compound is a sesquiterpene lactone, it is prudent to assume it may have biological activity. Some sesquiterpene lactones are known to be sensitizers and may cause allergic contact dermatitis[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Table 1: Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact and potential absorption or sensitization. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes of liquids or fine particles of solids. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. | Use a respirator if there is a risk of generating aerosols or dust. |
Waste Characterization and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal[3][4]. Waste containing this compound should be classified as hazardous chemical waste.
Table 2: Waste Stream Segregation
| Waste Type | Examples | Disposal Container |
| Solid Waste | Contaminated filter paper, gloves, weighing paper, solid compound | Labeled, sealed, and chemically compatible solid waste container. |
| Liquid Waste (Non-halogenated) | Solutions of the compound in solvents like ethanol, acetone, or hexane | Labeled, sealed, and chemically compatible liquid waste container for non-halogenated solvents. |
| Liquid Waste (Halogenated) | Solutions of the compound in solvents like dichloromethane (B109758) or chloroform | Labeled, sealed, and chemically compatible liquid waste container for halogenated solvents. |
| Sharps Waste | Contaminated needles, Pasteur pipettes, razor blades | Puncture-proof sharps container. |
| Aqueous Waste | Contaminated aqueous solutions | Labeled, sealed, and chemically compatible aqueous waste container. Check pH before adding to the container. |
Step-by-Step Disposal Protocol
The following protocol outlines the steps for the collection and disposal of waste containing this compound.
Experimental Protocol for Waste Disposal
-
Container Selection: Choose a waste container that is in good condition, has a secure lid, and is chemically compatible with the waste it will hold. For liquid waste, do not fill the container beyond 90% of its capacity to allow for expansion[3].
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream, with their approximate concentrations.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Irritant," "Flammable Liquid" if in a flammable solvent).
-
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory[5]. This area should be at or near the point of generation and under the control of the laboratory personnel. Ensure secondary containment is used to capture any potential leaks.
-
Waste Pickup: Once the waste container is full or has been in storage for the maximum allowable time (typically up to 12 months, but this can vary by institution), arrange for its collection by your institution's EHS department[5]. Follow their specific procedures for requesting a waste pickup.
Spill and Emergency Procedures
In the event of a spill, the cleanup materials must also be disposed of as hazardous waste[6].
-
Small Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Wear appropriate PPE, and place the contaminated absorbent and any other cleanup materials into a sealed, labeled hazardous waste container.
-
Large Spills: For a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.
Mandatory Visualizations
The following diagrams illustrate the workflow for the proper disposal of this compound and the decision-making process for waste segregation.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 3,4-Seco-3-oxobisabol-10-ene-4,1-olide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, a member of the sesquiterpene lactone class of compounds. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. Sesquiterpene lactones are known to be potential sensitizers and can cause allergic contact dermatitis[1][2][3].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with side shields. A face shield may be required for splash hazards. | Must meet ANSI Z87.1 standards. Goggles provide better protection against splashes and vapors than safety glasses. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing[4]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Select gloves specifically resistant to the solvents being used. Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use[4]. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound. |
| Body Protection | Laboratory Coat or Chemical-resistant Apron/Coveralls. | A fully buttoned lab coat should be worn to protect skin and personal clothing[4]. For larger quantities or increased risk of splashing, chemical-resistant aprons or coveralls made of materials like Tyvek are recommended[5]. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated or if working outside of a fume hood. | Engineering controls like a fume hood are the preferred method for controlling inhalation exposure. If a respirator is necessary, a risk assessment should be performed to select the appropriate type, and users must be properly trained and fit-tested[4][6]. |
| Foot Protection | Closed-toe shoes. | Shoes must cover the entire foot to protect against spills[4]. |
Operational Plan: Safe Handling Procedures
Engineering Controls:
-
Ventilation: All handling of this compound, especially when in powdered form or in volatile solvents, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Clear the workspace of any unnecessary items.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) to handle the compound and its solutions. Avoid direct contact with skin.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., contaminated gloves, weigh boats, paper towels) must be disposed of in a designated hazardous waste container.
-
Liquid Waste: All solutions containing the compound must be collected in a clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be placed in a designated sharps container for hazardous waste.
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal procedures.
Visual Guides
The following diagrams illustrate key workflows for ensuring safety when handling this compound.
Caption: PPE Selection Workflow for Chemical Handling.
Caption: Procedure for Donning and Doffing PPE.
References
- 1. cutaneousallergy.org [cutaneousallergy.org]
- 2. Sesquiterpene Lactone Mix I or II Ingredient Allergy Safety Information [skinsafeproducts.com]
- 3. escd.org [escd.org]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. falseguridad.com [falseguridad.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
